molecular formula F4Ti B15548766 Titanium tetrafluoride CAS No. 51142-88-2

Titanium tetrafluoride

Cat. No.: B15548766
CAS No.: 51142-88-2
M. Wt: 123.861 g/mol
InChI Key: XROWMBWRMNHXMF-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Titanium tetrafluoride is a useful research compound. Its molecular formula is F4Ti and its molecular weight is 123.861 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tetrafluorotitanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4FH.Ti/h4*1H;/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROWMBWRMNHXMF-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F[Ti](F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

TiF4, F4Ti
Record name Titanium tetrafluoride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Titanium_tetrafluoride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894996
Record name Titanium tetrafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.861 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White highly hygroscopic solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS]
Record name Titanium tetrafluoride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18057
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

7783-63-3, 51142-88-2
Record name Titanium tetrafluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7783-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Titanium tetrafluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Titanium fluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051142882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Titanium tetrafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Titanium fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.811
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Titanium tetrafluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Titanium Tetrafluoride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the fundamental properties, synthesis, and applications of titanium tetrafluoride (TiF₄). Designed for professionals in research and development, this document consolidates critical data, outlines detailed experimental protocols, and visualizes key processes to facilitate a deeper understanding and application of this versatile inorganic compound.

Core Properties of this compound

This compound is a white, hygroscopic solid that is a versatile reagent in various chemical transformations. Unlike other titanium tetrahalides, it possesses a polymeric structure in the solid state. Its strong Lewis acidic character makes it a valuable catalyst in organic synthesis.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Chemical Formula TiF₄
Molar Mass 123.86 g/mol
Appearance White crystalline powder or chunks
Density 2.798 g/cm³ at 25 °C
Melting Point >400 °C
Sublimation Point 284 °C
Solubility Insoluble in water, reacts with water. Soluble in ethanol (B145695) and pyridine.
Hygroscopicity Highly hygroscopic
Crystal Structure Polymeric, with octahedral titanium centers
Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its stability and reactivity in various processes.

Thermodynamic PropertyValue (at 298.15 K)
Standard Enthalpy of Formation (solid) -1649.3 kJ/mol
Standard Gibbs Free Energy of Formation (solid) -1559.2 kJ/mol
Standard Molar Entropy (solid) 133.97 J/(mol·K)
Molar Heat Capacity (solid) 114.27 J/(mol·K)

Synthesis and Purification

This compound can be synthesized through several methods, with the choice of method often depending on the desired purity and scale of production.

Experimental Protocol: Synthesis from Titanium Tetrachloride and Hydrogen Fluoride (B91410)

This is the most common laboratory-scale synthesis of this compound.

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous hydrogen fluoride (HF)

  • Platinum or copper reaction vessel

  • Heating mantle

  • Condenser

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood, ensuring all glassware is dry. The reaction vessel should be made of a material resistant to hydrogen fluoride, such as platinum or copper.

  • Charge the reaction vessel with titanium tetrachloride.

  • Cool the vessel in an ice bath.

  • Slowly and cautiously, bubble anhydrous hydrogen fluoride gas through the cooled titanium tetrachloride. Alternatively, carefully add condensed anhydrous HF dropwise. This reaction is exothermic. The stoichiometric equation is: TiCl₄ + 4HF → TiF₄ + 4HCl.

  • After the addition of HF is complete, allow the reaction mixture to slowly warm to room temperature and then stand for several hours to ensure complete reaction.

  • Slowly heat the mixture to 200 °C to distill off the hydrogen chloride byproduct and any excess HF.

  • The crude this compound remains as a solid residue.

Experimental Protocol: Purification by Sublimation

Purification of the synthesized this compound is typically achieved via sublimation.

Materials:

  • Crude this compound

  • Sublimation apparatus (glass or quartz)

  • Vacuum pump

  • Heating source (e.g., tube furnace, heating mantle)

  • Cold finger or condenser

Procedure:

  • Place the crude this compound into the sublimation apparatus.

  • Assemble the apparatus, ensuring a good seal on all joints.

  • Evacuate the apparatus using a vacuum pump.

  • Cool the cold finger or condenser with a coolant (e.g., cold water or a dry ice/acetone slurry).

  • Gently heat the bottom of the apparatus containing the crude TiF₄ to a temperature above its sublimation point (284 °C).

  • The this compound will sublime and then deposit as purified crystals on the cold surface.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Carefully bring the apparatus back to atmospheric pressure with an inert gas before collecting the purified this compound crystals.

Synthesis_and_Purification_of_TiF4 cluster_synthesis Synthesis Stage cluster_purification Purification Stage TiCl4 Titanium Tetrachloride (TiCl₄) Reactor Reaction Vessel (Pt or Cu) TiCl4->Reactor HF Anhydrous Hydrogen Fluoride (HF) HF->Reactor CrudeTiF4 Crude TiF₄ and HCl Reactor->CrudeTiF4 Reaction SublimationApparatus Sublimation Apparatus CrudeTiF4->SublimationApparatus Transfer HCl_Waste HCl Gas (byproduct) CrudeTiF4->HCl_Waste Distillation at 200°C Heating Heating (>284 °C) SublimationApparatus->Heating Apply Heat & Vacuum Cooling Condensation on Cold Surface Heating->Cooling Sublimation PureTiF4 Purified TiF₄ Crystals Cooling->PureTiF4 Deposition

Synthesis and Purification Workflow for this compound.

Applications in Research and Development

This compound's unique properties make it a valuable tool in various research and development sectors, including its emerging role in drug development through its application in organic synthesis.

Lewis Acid Catalysis in Organic Synthesis

As a strong Lewis acid, TiF₄ is an effective catalyst for a variety of organic reactions that are fundamental to the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

The Mukaiyama aldol (B89426) reaction is a carbon-carbon bond-forming reaction that is widely used in the synthesis of polyketide natural products and other complex molecular architectures.

Materials:

  • Aldehyde or ketone

  • Silyl (B83357) enol ether

  • This compound (catalytic amount, e.g., 10 mol%)

  • Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere, dissolve the aldehyde or ketone in the anhydrous solvent in a flame-dried flask.

  • Add this compound to the solution and stir for a few minutes at the desired temperature (often room temperature or below).

  • Slowly add the silyl enol ether to the reaction mixture.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction by adding a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate.

  • Perform an aqueous workup to extract the product into an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.

Mukaiyama_Aldol_Reaction TiF4 TiF₄ (Lewis Acid) Carbonyl Carbonyl Compound (Aldehyde/Ketone) TiF4->Carbonyl Coordination ActivatedCarbonyl Activated Carbonyl-TiF₄ Complex Carbonyl->ActivatedCarbonyl SilylEnolEther Silyl Enol Ether ActivatedCarbonyl->SilylEnolEther Nucleophilic Attack Intermediate Intermediate Complex SilylEnolEther->Intermediate Product β-Hydroxy Carbonyl (Aldol Adduct) Intermediate->Product Silyl Transfer & Hydrolysis Byproduct Fluorotrimethylsilane Intermediate->Byproduct Elimination

Catalytic Cycle of a TiF₄-Promoted Mukaiyama Aldol Reaction.

This compound has been shown to be an effective promoter for glycosylation reactions, which are crucial for the synthesis of oligosaccharides and glycoconjugates, many of which have significant biological and pharmaceutical activity. It can activate glycosyl fluorides for reaction with glycosyl acceptors.

Applications in Dentistry

This compound has been extensively studied for its applications in conservative dentistry. When applied to dental enamel, it forms an acid-resistant, glaze-like layer that can help prevent caries and reduce dentinal hypersensitivity. Studies have shown that TiF₄ can lead to a higher uptake and penetration of fluoride into the enamel compared to other fluoride compounds.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust. It is highly hygroscopic and reacts with water; therefore, it should be handled under anhydrous conditions.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., neoprene), safety goggles or a face shield, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from moisture and incompatible substances such as strong acids and oxidizing agents.

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

This technical guide provides a foundational understanding of this compound. For specific applications, further research and optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this compound.

Crystal structure of anhydrous Titanium tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of Anhydrous Titanium Tetrafluoride

Introduction

This compound (TiF4) is an inorganic compound that serves as a significant subject of study in materials science and coordination chemistry.[1] Unlike other titanium tetrahalides such as TiCl4, which are monomeric, anhydrous TiF4 adopts a unique polymeric structure.[1][2][3] This white, hygroscopic solid is a strong Lewis acid, forming adducts and complexes with a variety of ligands.[1][2] Its distinct structural characteristics and reactivity make it a compound of interest for applications ranging from catalysis in organofluorine synthesis to metal surface treatments.[1][4][5] This guide provides a detailed overview of its crystal structure, supported by crystallographic data and experimental methodologies.

Crystal Structure and Coordination

The crystal structure of anhydrous this compound has been determined through single-crystal X-ray diffraction.[6][7] It crystallizes in the orthorhombic system with the space group Pnma.[8][9]

The structure is characterized by a one-dimensional polymeric chain.[8] The titanium (Ti⁴⁺) centers are octahedrally coordinated, each bonded to six fluoride (B91410) (F⁻) ions to form TiF₆ octahedra.[6][7][8][10] These octahedra are conjoined in a columnar structure.[1][2][6] Specifically, the TiF₆ octahedra share corners, with tilt angles ranging from 10–21°.[8]

The crystal structure contains three crystallographically inequivalent Ti⁴⁺ sites.[6][7][8] This results in a range of Ti–F bond distances, from 1.76 Å to 2.01 Å.[8] The arrangement of these polyhedra is notable: each TiF₆ octahedron connects equatorially to two others, forming a ring-like structure with the composition Ti₃F₁₅.[6][7] These rings are then connected axially to form the characteristic isolated columns of the polymer.[6][7]

Data Presentation

Quantitative crystallographic data for anhydrous TiF₄ is summarized in the tables below for ease of reference and comparison.

Table 1: Crystallographic Data for Anhydrous this compound (TiF₄)

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma (No. 62)[8][9]
Lattice Parameter (a)3.913 Å[8]
Lattice Parameter (b)9.867 Å[8]
Lattice Parameter (c)23.598 Å[8]
Angle (α)90°[8]
Angle (β)90°[8]
Angle (γ)90°[8]

Table 2: Spectroscopic Data for Anhydrous this compound (TiF₄)

Spectroscopic TechniqueFeatureWavenumber (cm⁻¹) / Chemical Shift (ppm)
Infrared SpectroscopyTi-F Stretching (terminal F)785 cm⁻¹[1]
Ti-F Stretching (bridging F)610 cm⁻¹[1]
Bending Modes420 cm⁻¹ and 380 cm⁻¹[1]
Raman SpectroscopyTi-F Stretching and BendingSimilar patterns to IR, with additional low-frequency lattice vibration modes.[1]
Solid-State ¹⁹F NMRBroad Resonance (vs. CFCl₃)~ -150 ppm[1]

Experimental Protocols

Synthesis of Anhydrous this compound

The most common laboratory and industrial synthesis of anhydrous TiF₄ involves the reaction of titanium tetrachloride (TiCl₄) with anhydrous hydrogen fluoride (HF).[2][11]

Reaction: TiCl₄ + 4HF → TiF₄ + 4HCl[2]

Detailed Protocol:

  • Reaction Setup: In a reactor made of a material resistant to HF (e.g., platinum or copper), a stoichiometric amount of liquid TiCl₄ is placed.[11]

  • Reagent Addition: Anhydrous HF is carefully added dropwise to the TiCl₄.[11] The reaction is exothermic and produces hydrogen chloride (HCl) gas.

  • Reaction Completion: The mixture is allowed to stand for several hours to ensure the reaction goes to completion.[11]

  • Initial Purification: The reaction vessel is slowly heated to approximately 200°C to distill off the volatile HCl and any remaining HF.[11]

  • Sublimation: The temperature is then raised above 284°C, the sublimation point of TiF₄.[2][11] The TiF₄ vapor is collected on a cold surface, yielding a white solid of purified anhydrous this compound.[11][12]

dot

Synthesis_Workflow Synthesis and Purification of Anhydrous TiF4 cluster_synthesis Synthesis Stage cluster_purification Purification Stage TiCl4 Titanium Tetrachloride (TiCl4) Reactor Reaction Vessel (Pt or Cu) TiCl4->Reactor HF Anhydrous Hydrogen Fluoride (HF) HF->Reactor Heating1 Slow Heating (~200°C) Reactor->Heating1 Distill HCl/HF Heating2 Sublimation (>284°C) Heating1->Heating2 Isolate Crude Product Condensation Cold Surface Condensation Heating2->Condensation Gaseous TiF4 FinalProduct Pure Anhydrous TiF4 (White Solid) Condensation->FinalProduct Crystal_Structure_Logic Logical Representation of TiF4 Polymeric Structure cluster_unit Fundamental Unit cluster_polymer Polymer Formation Ti Ti4+ Ion Octahedron [TiF6] Octahedron Ti->Octahedron F 6 F- Ions F->Octahedron Ring Ti3F15 Ring Octahedron->Ring Equatorial Corner Sharing Column Polymeric Column Ring->Column Axial Connection Column->Column Forms 1D Chain

References

The Discovery and Enduring Significance of Titanium Tetrafluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium tetrafluoride (TiF₄), a seemingly simple inorganic compound, holds a noteworthy position in the history of fluorine chemistry and continues to be a compound of interest in modern research. First synthesized at the dawn of the 20th century, its unique properties, including its polymeric structure and strong Lewis acidity, have paved the way for its application in diverse fields, from materials science to organic synthesis. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key chemical characteristics of this compound. It includes detailed experimental protocols for its synthesis, a consolidated summary of its physicochemical properties, and a visual exploration of its reactivity through signaling pathway and experimental workflow diagrams.

A Historical Perspective: The Genesis of this compound

The story of this compound is intrinsically linked to the pioneering work of the German chemist Otto Ruff.[1][2] A prominent figure in the field of fluorine chemistry, Ruff and his colleagues were the first to successfully synthesize and characterize this compound.[1][3] His publications in the early 1900s laid the foundation for our understanding of titanium fluorides and their chemistry.[4]

Otto Ruff's contributions to inorganic chemistry were extensive, with a significant focus on the reactions of fluorine with various elements.[3] His work was characterized by meticulous experimental techniques, which were essential for handling highly reactive fluorine compounds. The first synthesis of this compound was a landmark achievement, expanding the known family of titanium halides and revealing the distinct properties conferred by the highly electronegative fluorine atoms.

Physicochemical Properties of this compound

This compound is a white, hygroscopic solid at room temperature.[5] Unlike the other titanium tetrahalides, which exist as discrete tetrahedral molecules, TiF₄ adopts a polymeric structure in the solid state. This structure consists of octahedral Ti centers linked by bridging fluorine atoms.[5] This polymeric nature is responsible for its relatively high melting and sublimation points. The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula TiF₄[4][6]
Molar Mass 123.86 g/mol [4][6]
Appearance White, hygroscopic powder/crystals[5][7]
Density 2.798 g/cm³[4][8]
Melting Point >400 °C[4]
Sublimation Point 284 - 285.5 °C[4][7][8]
Crystal Structure Orthorhombic[9]
Solubility Insoluble in diethyl ether. Soluble in ethanol (B145695) and pyridine. Reacts with water.[7][10]

Synthesis and Purification: Experimental Protocols

The synthesis of this compound has been approached through several methods since its initial discovery. The most common and historically significant methods are detailed below.

The Traditional Method: Reaction of Titanium Tetrachloride with Hydrogen Fluoride (B91410)

This method, dating back to the early work on TiF₄, remains a widely used laboratory-scale synthesis.[4]

Reaction:

TiCl₄ + 4HF → TiF₄ + 4HCl

Experimental Protocol:

  • Apparatus: A reaction vessel made of a material resistant to hydrogen fluoride, such as platinum or copper, is required.

  • Reactants: Anhydrous titanium tetrachloride (TiCl₄) and anhydrous hydrogen fluoride (HF) are used.

  • Procedure:

    • Titanium tetrachloride is placed in the reaction vessel.

    • An excess of anhydrous hydrogen fluoride is carefully introduced into the vessel. The reaction is typically exothermic.

    • The reaction mixture is allowed to stand for several hours to ensure complete reaction.

    • The mixture is then gently heated to drive off the hydrogen chloride (HCl) byproduct and any excess HF.

  • Purification: The crude this compound is purified by sublimation at approximately 284 °C under atmospheric pressure.[4] The purified TiF₄ is collected as a white crystalline solid on a cold surface.

Direct Fluorination of Titanium Metal

This method involves the direct reaction of titanium metal with fluorine gas.

Reaction:

Ti + 2F₂ → TiF₄

Experimental Protocol:

  • Apparatus: A reaction chamber designed for high-temperature reactions with corrosive gases is necessary.

  • Reactants: High-purity titanium metal powder and fluorine gas (F₂).

  • Procedure:

    • The titanium metal powder is placed in the reaction chamber.

    • The chamber is heated to a temperature typically in the range of 200-400 °C.

    • Fluorine gas is introduced into the chamber, reacting directly with the heated titanium powder to form gaseous TiF₄.

  • Purification: The gaseous this compound is then passed through a condenser where it desublimates into a high-purity solid.

Chemical Reactivity and Signaling Pathways

The chemical behavior of this compound is dominated by the high Lewis acidity of the titanium(IV) center. This allows it to act as a catalyst and form adducts with a variety of Lewis bases.

Lewis Acid Catalysis: Amidation of Carboxylic Acids

This compound has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. The proposed mechanism involves the activation of the carboxylic acid by coordination to the Lewis acidic titanium center.

amidation_mechanism cluster_reactants Reactants cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination & Regeneration RCOOH Carboxylic Acid (RCOOH) activated_complex Activated Complex [R-C(=O-TiF₄)-OH] RCOOH->activated_complex Coordination RNH2 Amine (R'NH₂) tetrahedral_intermediate Tetrahedral Intermediate RNH2->tetrahedral_intermediate Nucleophilic Attack TiF4_cat TiF₄ Catalyst TiF4_cat->activated_complex activated_complex->tetrahedral_intermediate amide_product Amide (RCONHR') tetrahedral_intermediate->amide_product Elimination of H₂O H2O Water (H₂O) tetrahedral_intermediate->H2O TiF4_regenerated TiF₄ Catalyst tetrahedral_intermediate->TiF4_regenerated Catalyst Regeneration

Caption: Proposed mechanism for TiF₄-catalyzed amidation of carboxylic acids.

Hydrolysis of this compound

This compound is highly susceptible to hydrolysis, reacting with water to form titanium dioxide and hydrogen fluoride. This reaction proceeds through a series of intermediate steps involving the formation of aquo and hydroxo complexes.

hydrolysis_pathway TiF4 TiF₄ H2O_1 + H₂O intermediate_1 [TiF₄(H₂O)₂] H2O_1->intermediate_1 HF_1 - HF intermediate_2 [TiF₃(OH)(H₂O)₂] HF_1->intermediate_2 H2O_2 + H₂O intermediate_3 [TiF₂(OH)₂(H₂O)₂] H2O_2->intermediate_3 HF_2 - HF further_hydrolysis Further Hydrolysis & Condensation intermediate_3->further_hydrolysis TiO2 TiO₂ further_hydrolysis->TiO2

Caption: Simplified pathway for the hydrolysis of this compound.

Formation of Lewis Base Adducts

As a strong Lewis acid, this compound readily forms adducts with a variety of Lewis bases, such as amines, ethers, and nitriles.[11] The coordination of the Lewis base to the titanium center can lead to changes in the geometry and reactivity of the complex.

lewis_base_adduct_formation TiF4 TiF₄ (Lewis Acid) Adduct Adduct [TiF₄·Lₓ] TiF4->Adduct Coordination LewisBase Lewis Base (L) LewisBase->Adduct

Caption: General representation of Lewis base adduct formation with TiF₄.

Conclusion

From its initial synthesis by Otto Ruff to its contemporary applications, this compound has proven to be a compound of significant scientific interest. Its unique structural features and pronounced Lewis acidity distinguish it from other titanium halides and underpin its utility in catalysis and materials science. This technical guide has provided a comprehensive overview of the historical discovery, synthesis, and chemical properties of TiF₄, offering valuable insights for researchers and professionals in the chemical sciences. Further exploration of its reactivity and the development of novel applications will undoubtedly continue to be a fruitful area of research.

References

An In-depth Technical Guide to the Reactivity of Titanium Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a preliminary investigation into the chemical reactivity of Titanium Tetrafluoride (TiF₄), a versatile yet hazardous compound. It covers its interactions with various reagents, its role in organic synthesis, and its thermal behavior. The document is structured to provide clear, actionable information, including detailed experimental protocols and quantitative data, for professionals in scientific research and development.

Introduction

Titanium(IV) fluoride (B91410) (TiF₄) is a white, hygroscopic solid that stands out among titanium tetrahalides due to its polymeric structure.[1] It is a potent Lewis acid, a property that underpins much of its reactivity and catalytic activity.[1][2] This guide explores the fundamental aspects of TiF₄ reactivity, including hydrolysis, acid-base reactions, and its applications as a catalyst in organic chemistry. Special attention is given to its utility in dental applications and the critical safety protocols required for its handling.[3][4]

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[5] Unlike other titanium tetrahalides, it possesses a polymeric structure where the titanium centers are octahedral.[1] It is known to sublime at 284°C.[6] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Formula TiF₄[1]
Molar Mass 123.861 g/mol [1][5]
Appearance White hygroscopic powder/solid[1][7]
Density 2.798 - 2.803 g/cm³[1][5]
Melting Point 284 - 377 °C[1][5]
Boiling Point Sublimes[1]
Structure Polymeric, Octahedral Ti centers[1][8]
Lewis Acidity Strong Lewis Acid[1]
Solubility Reacts with water. Soluble in ethanol (B145695) and pyridine (B92270).[5][9]

Reactivity Profile

Reaction with Water (Hydrolysis)

This compound is highly sensitive to moisture and reacts with water.[1][6] The reaction can be complex and is influenced by factors such as pH. In neutral water, TiF₄ can form a dihydrate adduct, TiF₄·2H₂O, which may then slowly hydrolyze to form titanium dioxide (TiO₂).[9] However, other sources report a rapid hydrolysis to an ill-defined and insoluble titanium(IV) hydroxide-oxide.[9] The hydrolysis process liberates hydrogen fluoride (HF), a toxic and corrosive substance.[9][10]

The rate of hydrolysis can be controlled by adjusting the pH of the solution.[9] In acidic conditions (pH < 4) and in the presence of excess hydrogen fluoride, TiF₄ forms stable hexafluorotitanate salts, which resist hydrolysis.[1]

Reaction with Acids

TiF₄ reacts with strong acids. In the presence of hydrofluoric acid (HF), it forms hexafluorotitanic acid (H₂TiF₆) and its corresponding salts, hexafluorotitanates ([TiF₆]²⁻).[1] Titanium metal itself can be dissolved in hydrofluoric acid to form the [TiF₆]³⁻ complex anion.[11][12] While titanium metal is resistant to most mineral acids at room temperature, it will react with hot hydrochloric acid.[12]

Reaction with Bases (Lewis Base Adduct Formation)

As a strong Lewis acid, TiF₄ readily forms adducts with a variety of Lewis bases.[1] For instance, it reacts with acetonitrile (B52724) to form cis-TiF₄(CH₃CN)₂, and with ethanol and pyridine to form TiF₄·2EtOH and TiF₄·2C₅H₅N, respectively.[9] It also forms complexes with amines such as diisopropylamine, diethylamine, and triethylamine.[13]

Reactivity in Organic Synthesis

TiF₄ serves as a versatile catalyst in organic reactions. It is particularly effective in promoting dehydrative conversions. For example, it catalyzes the formation of both symmetric and unsymmetric ethers from diphenylmethanols.[14] The proposed mechanism for this reaction involves the formation of a carbocation intermediate.[14] It is also employed as a reagent for preparing glycosyl fluorides and as a catalyst for synthesizing fluorohydrins and for the chemoselective synthesis and deprotection of geminal diacetates of aldehydes.[6][15]

Thermal Stability and Decomposition

This compound is thermally stable and sublimes at 284°C.[6] This property is utilized for its purification.[1] The thermal decomposition of related compounds, such as titanium oxyfluoride (TiOF₂), which can be an intermediate in TiF₄ hydrolysis, yields titanium dioxide at elevated temperatures.[16] The decomposition of TiOF₂ to an oxygen-deficient oxide has been observed to occur at around 550°C.[17]

Experimental Protocols

Protocol 1: Controlled Dissolution and Hydrolysis of TiF₄

This protocol is adapted from a method described for preparing controlled solutions of TiF₄ for further reactions, such as the synthesis of anatase TiO₂.[9]

Objective: To dissolve TiF₄ in an aqueous solution while controlling the rate of hydrolysis.

Materials:

  • This compound (TiF₄)

  • Deionized water

  • Hydrochloric acid (HCl, 1.5 M)

  • Aqueous ammonia (B1221849) (NH₃·H₂O, 1.5 M)

  • pH meter

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Begin with 1.0 L of deionized water in a beaker equipped with a magnetic stir bar.

  • Use the pH meter to monitor the pH of the water. Carefully add 1.5 M HCl and 1.5 M NH₃·H₂O as needed to adjust the pH of the water to approximately 2.1.

  • Slowly add the desired amount of TiF₄ powder (e.g., to achieve a 0.04 M concentration) to the pH-adjusted water while stirring continuously.

  • Monitor the pH as the TiF₄ dissolves. The pH is expected to decrease (e.g., to around 1.8).[9]

  • The resulting solution contains dissolved titanium fluoride species, with the low pH environment suppressing rapid and complete hydrolysis to insoluble oxides.

Safety: This procedure must be conducted in a well-ventilated fume hood. The reaction liberates HF gas.[9] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. An HF antidote, such as calcium gluconate gel, should be readily available.[9]

Protocol 2: TiF₄-Catalyzed Dehydrative Etherification of Diphenylmethanol (B121723)

This protocol describes the synthesis of bis(benzhydryl) ether from diphenylmethanol using a catalytic amount of TiF₄.[14]

Objective: To synthesize a symmetric ether via TiF₄-catalyzed dehydration of a secondary alcohol.

Materials:

  • Diphenylmethanol (DPM)

  • This compound (TiF₄)

  • Anhydrous diethyl ether (Et₂O) or dichloromethane (B109758) (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add diphenylmethanol (1 molar equivalent).

  • Add the anhydrous solvent (Et₂O or DCM).

  • While stirring, add TiF₄ (50 mol%) to the solution at room temperature.

  • Continue stirring the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.[14]

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, the reaction can be quenched and worked up using standard organic chemistry procedures to isolate the bis(benzhydryl) ether product. The product is typically obtained in high yield (>90%).[14]

Quantitative Data Summary

Quantitative data on the properties and reactivity of TiF₄ is crucial for its application in research.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueObservationWavenumber/ShiftReference
Infrared (IR) Ti-F stretching (terminal F)785 cm⁻¹[18]
Ti-F stretching (bridging F)610 cm⁻¹[18]
Bending modes420 cm⁻¹, 380 cm⁻¹[18]
Solid-state ¹⁹F NMR Broad resonance (bridging F)~ -150 ppm (rel. to CFCl₃)[18]
Mass Spectrometry Parent Ion (TiF₄⁺)m/z 124[18]
Fragment Ion (TiF₃⁺)m/z 105[18]

Table 3: Kinetic and Thermodynamic Data for TiF₄ Reactions

Reaction ParameterValueConditionsReference
Hydrolysis Rate Constant (k) 2.3 × 10⁻³ s⁻¹pH 7, 25°C[18]
Activation Energy (Ea) for Hydrolysis 65 kJ·mol⁻¹-[18]
Heat of Reaction (Ti + 4HF → TiF₄ + 2H₂) +135.0 kcalHeated[19]

Visualization of Reactivity Pathways

Diagrams generated using Graphviz provide a clear visual representation of the complex reactivity of TiF₄.

G TiF4 This compound (TiF₄) Hydrolysis Hydrolysis Products (TiF₄·2H₂O, TiOF₂, TiO₂) TiF4->Hydrolysis Hydrolysis Complexes Hexafluorotitanate ([TiF₆]²⁻) TiF4->Complexes Acid Reaction Adducts Lewis Acid-Base Adducts (e.g., cis-TiF₄(CH₃CN)₂) TiF4->Adducts Adduct Formation Catalysis Catalytic Products (e.g., Ethers) TiF4->Catalysis Organic Catalysis Sublimation Sublimation (Purification) TiF4->Sublimation Thermal Process H2O Water (H₂O) H2O->Hydrolysis HF Acids (e.g., HF) HF->Complexes LewisBases Lewis Bases (e.g., CH₃CN, Pyridine) LewisBases->Adducts Alcohols Organic Substrates (e.g., Alcohols) Alcohols->Catalysis Heat Heat (Thermal Energy) Heat->Sublimation

Caption: General reactivity pathways of this compound.

G cluster_cycle Catalytic Cycle A TiF₄ + R₂CHOH (Alcohol Coordination) B [TiF₄(HORCH R₂)] (Activated Complex) A->B Coordination C R₂CH⁺ (Carbocation Formation) + [TiF₄(OH)]⁻ B->C Elimination of [TiF₄(OH)]⁻ D R₂CH-O(H)-CHR₂⁺ (Nucleophilic Attack) C->D + R₂CHOH E TiF₄ + H₂O + R₂CH-O-CHR₂ (Product Release & Catalyst Regeneration) D->E Deprotonation E->A Regeneration Ether_out R₂CH-O-CHR₂ E->Ether_out Water_out H₂O E->Water_out Alcohol_in 2x R₂CHOH Alcohol_in->A

Caption: Proposed catalytic cycle for TiF₄-mediated etherification.

G TiF4 TiF₄ (solid) Adduct TiF₄·2H₂O (adduct) TiF4->Adduct + 2H₂O (Neutral pH) note1 Rapid initial reaction with atmospheric moisture. TiOF2 TiOF₂ (intermediate) Adduct->TiOF2 - 2HF (Slow Hydrolysis) TiO2 TiO₂ (final product) TiOF2->TiO2 + H₂O - 2HF note2 Stable oxide product.

Caption: Simplified hydrolysis pathway of TiF₄ in neutral water.

Applications in Research and Drug Development

The unique reactivity of TiF₄ makes it a compound of interest in several fields.

  • Dentistry and Biomaterials: TiF₄ has been confirmed to protect dental hard tissues, showing greater efficacy than sodium fluoride in inhibiting enamel demineralization and promoting remineralization.[3] It forms an acid-resistant barrier on the enamel surface and exhibits bactericidal effects against cariogenic bacteria like Streptococcus mutans.[3]

  • Catalysis: Its strong Lewis acidity is harnessed in organic synthesis to catalyze a range of reactions, including etherifications and the preparation of fluorinated organic molecules, which are important intermediates in drug synthesis.[6][14]

  • Materials Science: TiF₄ is a precursor for synthesizing advanced materials, including titanium-based compounds, ceramics, and high-performance coatings.[20] It is also used as an additive to enhance the photocatalytic activity of TiO₂ and the decomposition kinetics of metal hydrides for hydrogen storage applications.[21]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

  • Hazards: It is classified as corrosive and can cause severe skin burns and eye damage.[7][22] It is harmful if swallowed, inhaled, or absorbed through the skin.[7][23] Contact with moisture, water, or acids will liberate highly toxic and corrosive hydrogen fluoride (HF) gas.[10]

  • Personal Protective Equipment (PPE): Handling should only occur in a well-ventilated fume hood. Mandatory PPE includes chemical safety goggles, a face shield, acid-resistant gloves (e.g., nitrile), and protective clothing.[22][24] A respirator may be necessary if dust is generated.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.[5][22] Containers must be kept tightly sealed.[22]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][22] For HF exposure, specific protocols, including the application of calcium gluconate gel, must be followed.[9]

Conclusion

This compound exhibits a rich and complex reactivity profile dominated by its strong Lewis acidity and sensitivity to hydrolysis. This guide provides a foundational overview of its reactions with water, acids, and bases, its role as a catalyst, and its thermal properties. The detailed protocols, quantitative data, and reaction pathway diagrams serve as a valuable resource for researchers. While its applications in materials science and drug development are promising, the significant hazards associated with TiF₄ demand rigorous adherence to safety and handling procedures. Further investigation into its reaction mechanisms and catalytic potential will continue to open new avenues for innovation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Titanium(IV) Fluoride (TiF₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Titanium(IV) Fluoride (B91410) (TiF₄). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, from catalysis to the synthesis of advanced materials.

Physical Properties

Titanium(IV) fluoride is a white, hygroscopic crystalline solid at room temperature.[1][2] Unlike other titanium tetrahalides, it possesses a polymeric structure in its solid state.[2][3] It is known for its high stability and reactivity, which makes it a valuable precursor in various chemical syntheses.[4]

Table 1: Key Physical Properties of TiF₄

PropertyValueReferences
Molecular FormulaTiF₄[2][4]
Molar Mass123.861 g/mol [1][2]
AppearanceWhite crystalline solid/powder[1][2][5]
Density2.798 g/cm³ at 20.5°C[2][5][6]
Melting Point377 °C (decomposes)[2][3]
Sublimation Point284 °C[2][4]
OdorOdorless[1]

Table 2: Solubility of TiF₄

SolventSolubilityReferences
WaterReacts[5][7]
EthanolSoluble[1][5]
Diethyl EtherInsoluble[5]
PyridineSoluble[5]
Bromine TrifluorideSoluble[5]
Hydrogen FluorideSlightly soluble[5]
Sulfuric AcidVery soluble[5]

Crystal and Molecular Structure

In the solid state, Titanium(IV) fluoride adopts a unique polymeric columnar structure where each titanium center is in an octahedral coordination environment.[3][8] Each titanium atom is coordinated to six fluoride ligands.[3][8] This contrasts with the monomeric structures of other titanium tetrahalides.[3] The bonding in TiF₄ is predominantly ionic with some covalent character, which is evident from its solubility in polar solvents.[3] The Ti-F bond energy is approximately 380 kJ·mol⁻¹.[3]

Chemical Properties and Reactivity

Titanium(IV) fluoride is a highly reactive compound, primarily characterized by its strong Lewis acidity.[2][9] It readily forms adducts with various ligands. For instance, it reacts with acetonitrile (B52724) to form the complex cis-TiF₄(CH₃CN)₂.[2]

Reaction with Water: TiF₄ is highly hygroscopic and reacts with water.[1][5] This hydrolysis can produce hydrofluoric acid (HF) and titanium dioxide or hydrated titanium oxides.[1][7] The reaction can be represented as:

TiF₄ + (x+2)H₂O → TiO₂·xH₂O + 4HF[1]

Due to this reactivity, it must be handled in a moisture-free environment.[1]

Lewis Acidity: As a strong Lewis acid, TiF₄ is utilized as a catalyst in various organic reactions.[9] These include the preparation of glycosyl fluorides, fluorohydrins, and in the addition of carbanions to aldehydes and imines.[9][10] It also catalyzes the chemoselective synthesis and deprotection of geminal diacetates of aldehydes.[9][10]

Thermodynamic Properties

The thermodynamic properties of TiF₄ have been determined and are summarized below.

Table 3: Standard Thermodynamic Properties of TiF₄ (at 298 K)

PropertyValue (Solid)Value (Gas)References
Enthalpy of Formation (ΔfH°)-1649.333 kJ/mol-1551.427 kJ/mol[5]
Gibbs Free Energy of Formation (ΔfG°)-1559.179 kJ/mol-1515.221 kJ/mol[5]
Molar Entropy (S°)133.972 J/(mol·K)314.914 J/(mol·K)[5]
Molar Heat Capacity (Cp)114.265 J/(mol·K)84.543 J/(mol·K)[5]
Enthalpy of Sublimation (ΔsubH)90.2 kJ/mol-[5]

Experimental Protocols

Synthesis of Titanium(IV) Fluoride:

A common laboratory-scale synthesis of TiF₄ involves the reaction of titanium tetrachloride (TiCl₄) with anhydrous hydrogen fluoride (HF).[1][2][11]

  • Materials: Titanium tetrachloride (TiCl₄), anhydrous hydrogen fluoride (HF), corrosion-resistant reaction vessel (e.g., platinum or copper).[1][11]

  • Procedure:

    • Place a stoichiometric amount of TiCl₄ into the reaction vessel.[11]

    • Slowly introduce anhydrous HF into the vessel containing TiCl₄.[1] The rate of addition should be carefully controlled.

    • Allow the reactants to stand for several hours.[11]

    • Slowly heat the mixture to drive the reaction to completion and remove the hydrogen chloride (HCl) byproduct.[2][11] The reaction is: TiCl₄ + 4HF → TiF₄ + 4HCl.[2]

  • Purification: The crude TiF₄ can be purified by sublimation at 284 °C.[2][11]

G Synthesis and Purification of TiF₄ cluster_synthesis Synthesis cluster_purification Purification TiCl4 Titanium Tetrachloride (TiCl₄) Reactor Corrosion-Resistant Reactor TiCl4->Reactor HF Anhydrous Hydrogen Fluoride (HF) HF->Reactor Reaction Reaction: TiCl₄ + 4HF → TiF₄ + 4HCl Reactor->Reaction Crude_TiF4 Crude TiF₄ Reaction->Crude_TiF4 Sublimation Sublimation at 284°C Crude_TiF4->Sublimation Pure_TiF4 Pure TiF₄ Sublimation->Pure_TiF4

Synthesis and Purification Workflow for TiF₄

Applications

Titanium(IV) fluoride has a range of applications across various scientific and industrial fields:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in fluorination reactions and polymerization processes.[4][9]

  • Materials Science: TiF₄ is a precursor for the synthesis of advanced titanium-containing materials, including special optical glasses and ceramics, enhancing their mechanical and thermal properties.[1][4]

  • Metallurgy: It is used as a flux in the refining of titanium metal.[1]

  • Surface Treatment: It is employed in creating protective coatings that improve the corrosion resistance of metals.[4]

G Key Application Areas of TiF₄ TiF4 Titanium(IV) Fluoride (TiF₄) Catalysis Catalysis - Organic Synthesis - Polymerization TiF4->Catalysis Materials Materials Science - Special Glasses - Ceramics TiF4->Materials Metallurgy Metallurgy - Flux for Ti Refining TiF4->Metallurgy Surface Surface Treatment - Protective Coatings TiF4->Surface

Applications of Titanium(IV) Fluoride

Safety Information

Titanium(IV) fluoride is a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[2] Inhalation or ingestion is harmful.[2] Due to its reaction with water to produce hydrofluoric acid, appropriate personal protective equipment, including gloves, safety goggles, and a face shield, should be worn when handling this compound.[1][7] It should be stored in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[1]

References

An In-depth Technical Guide to Titanium Tetrafluoride (CAS 7783-63-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium (IV) fluoride (B91410) (TiF₄), also known as titanium tetrafluoride, is an inorganic compound with the CAS number 7783-63-3.[1] It is a white, hygroscopic solid that is a versatile reagent and catalyst in various chemical processes.[2][3] Unlike other titanium tetrahalides, TiF₄ adopts a polymeric structure.[2] As a strong Lewis acid, it readily forms adducts with many ligands.[2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methods, applications in research and drug development, experimental protocols, and safety information.

Chemical and Physical Properties

This compound is a white crystalline solid.[3] Key physical and chemical properties are summarized in the tables below.

Table 1: General Properties of this compound
PropertyValueReference(s)
CAS Number 7783-63-3[1]
Molecular Formula TiF₄[2]
Molecular Weight 123.861 g/mol [2]
Appearance White powder/chunks[2]
Density 2.798 g/cm³[2]
Melting Point 377 °C (711 °F; 650 K)[2]
Boiling Point Sublimes[2]
Solubility Insoluble in water[4]
Table 2: Thermodynamic Properties of this compound
PropertyValue
Standard Molar Enthalpy of Formation (ΔfH°solid) -1649.34 kJ/mol
Standard Molar Entropy (S°solid) 133.87 J/mol·K
Molar Heat Capacity at Constant Pressure (Cp) 114.265 J/mol·K (solid)

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method may depend on the desired purity, scale, and available starting materials.

Synthesis from Titanium Tetrachloride and Hydrogen Fluoride

The traditional and most common method for preparing this compound involves the reaction of titanium tetrachloride (TiCl₄) with anhydrous hydrogen fluoride (HF).[2][5]

Reaction: TiCl₄ + 4HF → TiF₄ + 4HCl[2]

Experimental Protocol:

  • In a platinum or copper reactor, place a stoichiometric amount of 50% titanium tetrachloride.[5]

  • Slowly add hydrogen fluoride dropwise to the reactor while stirring.[5]

  • Allow the reaction mixture to stand for several hours.[5]

  • Slowly heat the mixture to 200°C to distill off the hydrogen chloride and any excess hydrogen fluoride.[5]

  • Increase the temperature to above 284°C to sublimate the this compound.[5]

  • Collect the sublimed TiF₄ powder after cooling.[5]

Synthesis_from_TiCl4

Direct Fluorination of Titanium Metal

High-purity this compound can be prepared by the direct fluorination of titanium metal powder.[5]

Experimental Protocol:

  • Place high-purity titanium metal powder in a suitable reactor.

  • Introduce fluorine gas into the reactor.

  • The reaction product is then purified by sublimation at 280-290°C to yield TiF₄ with a purity of up to 99%.[5]

Green Synthesis from Titanium Powder and Graphite (B72142) Fluoride

A more environmentally friendly method involves the reaction of titanium powder with graphite fluoride (CFₓ).[6]

Reaction: Ti + CFₓ → TiF₄ + C (unbalanced)

Experimental Protocol:

  • Mix titanium powder and graphite fluoride (CFₓ, where x = 0.3-1.2) at room temperature in a stoichiometric ratio of (1+0.25x):1.[6]

  • Cold press the mixture into a block.[6]

  • Heat the block to above 560°C in an inert atmosphere at a rate of 5-80°C/min to initiate an exothermic reaction.[6]

  • Collect and cool the gaseous product to obtain this compound. The solid residue is titanium carbide.[6]

Applications in Research and Drug Development

This compound is a versatile reagent and catalyst with several applications in organic synthesis and materials science. Its utility in drug development is an emerging area of interest.

Catalysis in Organic Synthesis

TiF₄ is a strong Lewis acid and can be used as a catalyst for various organic transformations.[7]

  • Dehydrative Etherification: Catalytic amounts of TiF₄ can efficiently convert benzhydrols to bis(benzhydryl) ethers at room temperature.[8][9][10] Cross-etherification with primary alcohols is also possible at higher temperatures.[8][9][10] The proposed mechanism involves the formation of a carbocation intermediate.[8][10]

Experimental Protocol for Dehydrative Dimerization of Diphenylmethanol (B121723):

  • To a solution of diphenylmethanol (1 mmol) in diethyl ether or dichloromethane (B109758) (3 mL), add this compound (0.5 mmol, 50 mol%).[8][10]

  • Stir the reaction mixture at room temperature for 0.5-1 hour.[8][10]

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, quench the reaction and purify the product by column chromatography to obtain the bis(diphenylmethyl) ether.[8][10]

Etherification_Mechanism

  • Other Catalytic Applications: TiF₄ also catalyzes the chemoselective synthesis and deprotection of geminal diacetates of aldehydes, the preparation of glycosyl fluorides, and the addition of carbanions to aldehydes and imines.[4][7]

Applications in Drug Development and Medicinal Chemistry

The use of titanium compounds in fine chemical synthesis for pharmaceuticals is a growing field due to titanium's low toxicity and biocompatibility.[11][12] While specific applications of TiF₄ in complex pharmaceutical synthesis are still being explored, its catalytic properties make it a promising candidate for developing novel synthetic routes.

  • Cariostatic Agent: this compound has been studied for its potential as a cariostatic agent in dentistry. It can form a protective layer on tooth enamel, inhibiting demineralization and the growth of cariogenic bacteria such as Streptococcus mutans.[5]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for characterizing this compound and its adducts. The chemical shifts are sensitive to the electronic environment of the fluorine atoms.[13]

Table 3: Representative ¹⁹F NMR Data
Compound/AdductChemical Shift (ppm)Reference(s)
TiF₄ adducts with aromatic amine oxidesVaries with substituent[13]
TiF₄ adducts with amidesVaries with amide structure[13]
TiF₄ adducts with sulfoxidesVaries with sulfoxide (B87167) structure[13]
Polymeric fluoroanions of Ti(IV)Complex spectra with multiple signals[14]

Note: Chemical shifts are typically referenced to CFCl₃.[15][16]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the vibrational modes of the Ti-F bonds. The positions of these bands can provide information about the structure and bonding in this compound and its complexes.

Table 4: General IR Absorption Regions
BondAbsorption Peak (cm⁻¹)AppearanceReference(s)
Ti-F stretch~600 - 800Strong[17][18]
Ti-O stretch (in hydrolysis products)~400 - 1000Broad, Strong[19][20]

Note: The exact peak positions can vary depending on the specific compound and its physical state.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is corrosive and causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled.[21]

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator. Avoid contact with skin, eyes, and clothing. Keep away from moisture and strong acids.[21]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Immediately wash with soap and plenty of water and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

Conclusion

This compound is a valuable compound with a growing number of applications in both academic research and industrial processes. Its utility as a catalyst in organic synthesis, particularly for reactions that are relevant to the pharmaceutical industry, highlights its potential for future drug development. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use. This guide provides a foundational resource for researchers and professionals working with this versatile reagent.

References

The Hygroscopic Nature of Titanium Tetrafluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Titanium tetrafluoride (TiF₄) is a white, crystalline solid that exhibits a strong affinity for water, a property known as hygroscopicity.[1][2][3] This characteristic is of critical importance in its handling, storage, and application, particularly in fields such as dental science and catalysis where its interaction with aqueous environments dictates its efficacy and potential hazards. This technical guide provides an in-depth analysis of the hygroscopic nature of TiF₄, detailing its reactivity with water, the formation of hydrates, and the experimental methodologies used to characterize these properties.

Physicochemical Properties of this compound

This compound is a white, odorless, powdery solid.[3][4] It is recognized for its strong Lewis acidity, which plays a significant role in its interaction with water and other polar solvents.[2][5][6] Unlike other titanium tetrahalides, TiF₄ adopts a polymeric structure in the solid state.[2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula TiF₄[2][4]
Molar Mass 123.861 g/mol [1][2][5]
Appearance White crystalline solid/powder[1][2][4]
Density 2.798 - 2.85 g/cm³[1][4][5]
Melting Point 284 °C (sublimes)[1][4][7]
Boiling Point 377 °C[1]
Solubility in Water Soluble, reacts[1][4][7]
Hygroscopicity Very hygroscopic, deliquescent[1][2][4]

Interaction with Water: Hydrolysis and Hydrate Formation

The hygroscopic nature of this compound is most evident in its rapid and often vigorous reaction with water.[4][8] Upon contact with moisture, TiF₄ readily absorbs water from the atmosphere, a process known as deliquescence, eventually forming a solution.[1] This interaction is not a simple dissolution but a chemical reaction leading to hydrolysis.

The primary hydrolysis reaction of this compound yields titanium dioxide (TiO₂) and hydrofluoric acid (HF), the latter of which is a highly corrosive and toxic substance requiring careful handling.[1][9] The generalized equation for this reaction is:

TiF₄ + 2H₂O → TiO₂ + 4HF

In aqueous solutions, the hydrolysis can be more complex, potentially forming hydrated titanium dioxide (TiO₂·xH₂O) and intermediate species like titanium oxyfluoride (TiOF₂).[1][9] The hydrolysis rate is influenced by pH, with the reaction proceeding rapidly in neutral or basic conditions.[5] In acidic environments, particularly in the presence of excess hydrofluoric acid, TiF₄ can form stable hexafluorotitanate complexes ([TiF₆]²⁻), which are more resistant to hydrolysis.[2][5]

Under controlled conditions, this compound can also form a stable dihydrate, TiF₄·2H₂O, which can be crystallized from an aqueous solution.[4][9]

Experimental Protocols for Characterization

The investigation of the hygroscopic nature of this compound involves several key experimental techniques to quantify its water absorption and reactivity.

Gravimetric Analysis for Water Absorption

A common method to quantify the hygroscopicity of a substance is gravimetric analysis. This involves exposing a known mass of the substance to a controlled atmosphere with a specific relative humidity and temperature and measuring the change in mass over time.

Experimental Workflow:

G Workflow for Gravimetric Analysis of TiF₄ Hygroscopicity cluster_prep Sample Preparation cluster_exposure Controlled Environment Exposure cluster_measurement Data Collection cluster_analysis Data Analysis start Weigh anhydrous TiF₄ env Place sample in humidity chamber (controlled RH and temperature) start->env measure Record mass at set intervals env->measure plot Plot mass gain vs. time measure->plot calc Calculate % water absorption plot->calc G Proposed Hydrolysis Pathway of TiF₄ TiF4 TiF₄ Intermediate1 [TiF₄(H₂O)] (Coordinated Complex) TiF4->Intermediate1 + H₂O H2O H₂O TiF3OH TiF₃(OH) Intermediate1->TiF3OH - HF HF1 HF Intermediate2 [TiF₃(OH)(H₂O)] TiF3OH->Intermediate2 + H₂O TiF2O TiF₂(O) or TiOF₂ Intermediate2->TiF2O - HF HF2 HF Hydrolysis Further Hydrolysis TiF2O->Hydrolysis + H₂O TiO2 TiO₂ Hydrolysis->TiO2 - 2HF HF3 HF

References

Polymeric structure of solid Titanium tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Polymeric Structure of Solid Titanium Tetrafluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TiF₄), a white hygroscopic solid, stands in contrast to other titanium tetrahalides due to its distinct polymeric structure in the solid state. This guide provides a comprehensive overview of the polymeric nature of solid TiF₄, detailing its synthesis, crystal structure, and the experimental methodologies used for its characterization. Quantitative crystallographic data are presented in a structured format, and the polymeric arrangement is visualized through a detailed diagram. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development who may utilize TiF₄ in their work, for instance, in the synthesis of organofluorine compounds or as a Lewis acid catalyst.

Introduction

Titanium (IV) fluoride (B91410) is an inorganic compound with the formula TiF₄. Unlike the monomeric tetrahedral structures of TiCl₄, TiBr₄, and TiI₄ in the solid phase, TiF₄ adopts a polymeric structure where each titanium center is octahedrally coordinated.[1][2] This structural arrangement is a consequence of the high electronegativity and small size of the fluorine atom, which allows for the formation of stable bridging fluoride ions. Understanding the polymeric nature of solid TiF₄ is crucial for predicting its reactivity, solubility, and handling characteristics. Its strong Lewis acidic nature makes it a valuable reagent and catalyst in various chemical transformations.[1]

Polymeric Crystal Structure

The solid-state structure of this compound has been elucidated by X-ray crystallography.[1] It crystallizes in an orthorhombic system with the space group Pnma.[3] The structure consists of infinite chains of corner-sharing TiF₆ octahedra, forming a columnar arrangement.[1][3]

In this polymeric chain, each titanium atom is coordinated to six fluorine atoms in an octahedral geometry.[2][4] These octahedra are linked by sharing two opposite vertices (corners). The fluorine atoms involved in this corner-sharing are known as bridging or shared fluorides, while the remaining four fluorine atoms are terminal or unshared.

The Ti-F bond lengths for the shared and unshared fluorine atoms are different, reflecting the different bonding environments. The bonds to the terminal fluorine atoms are shorter and stronger, while the bonds to the bridging fluorine atoms are longer and weaker.[3] Specifically, the Ti-F bond lengths for the unshared fluorine atoms are approximately 1.78 Å, whereas the bond lengths for the shared fluorine atoms are in the range of 1.98–2.0 Å.[3] This arrangement leads to a one-dimensional polymeric chain extending through the crystal lattice.

Crystallographic Data

The crystallographic data for orthorhombic this compound are summarized in the table below.

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a22.811 Å
b3.85 Å
c9.57 Å
α, β, γ90°
Z (Formula units)12
Bond Lengths
Ti-F (unshared)~1.78 Å
Ti-F (shared)1.98–2.0 Å

Data sourced from first-principles calculations which are in good agreement with experimental values.[3]

Experimental Protocols

Synthesis of Solid this compound

Several methods for the synthesis of this compound have been reported. The most common laboratory and industrial preparations involve the reaction of titanium tetrachloride with anhydrous hydrogen fluoride.[1]

Method 1: From Titanium Tetrachloride and Hydrogen Fluoride [1]

  • Reaction Setup: A reactor made of a material resistant to hydrogen fluoride, such as platinum or copper, is charged with titanium tetrachloride (TiCl₄).

  • Reaction: Anhydrous hydrogen fluoride (HF) is carefully added dropwise to the TiCl₄. The reaction is exothermic and produces TiF₄ and hydrogen chloride (HCl) gas.

    • TiCl₄ + 4HF → TiF₄ + 4HCl

  • Purification: The crude TiF₄ is purified by sublimation. The reaction mixture is slowly heated to above 284 °C, the sublimation point of TiF₄.[1] The gaseous TiF₄ is then collected on a cold surface, yielding a white, powdery product.

Method 2: From Titanium Powder and Graphite (B72142) Fluoride [2]

  • Reactant Preparation: Titanium powder and graphite fluoride (CFₓ, where x is between 0.3 and 1.2) are mixed at room temperature in a stoichiometric ratio.

  • Pelletizing: The mixture is cold-pressed into a block.

  • Reaction Initiation: The block is heated to above 560 °C in an inert atmosphere. This initiates an exothermic reaction that produces gaseous TiF₄ and solid titanium carbide (TiC).

  • Product Collection: The gaseous TiF₄ is collected and cooled to obtain the solid product.

Structural Characterization by X-ray Diffraction (XRD)

The determination of the crystal structure of solid TiF₄ is primarily achieved through single-crystal or powder X-ray diffraction.

General Protocol for Powder X-ray Diffraction:

  • Sample Preparation: A finely ground powder of the synthesized TiF₄ is prepared. Due to its hygroscopic nature, the sample must be handled in a dry environment (e.g., a glovebox) and loaded into a capillary tube or onto a low-background sample holder.

  • Data Collection: The sample is mounted in a powder diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The sample is rotated during the measurement to ensure all crystal orientations are sampled. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis:

    • Phase Identification: The resulting diffraction pattern is compared to databases (e.g., the Powder Diffraction File) to confirm the identity and purity of the TiF₄ phase.

    • Structure Refinement: The crystal structure is refined using the Rietveld method. This involves fitting a calculated diffraction pattern, based on a structural model (including lattice parameters, atomic positions, and site occupancies), to the experimental data. The refinement process minimizes the difference between the observed and calculated patterns, yielding accurate crystallographic parameters.

Complementary Analysis by Neutron Diffraction

Neutron diffraction can be a powerful complementary technique to XRD for studying the structure of fluorine-containing compounds.[5] Neutrons interact with the atomic nucleus, and their scattering cross-section does not depend on the atomic number in a simple way.[5] This can make light atoms like fluorine more "visible" in the presence of heavier atoms like titanium compared to XRD, where scattering is dependent on the electron density.[5] A neutron diffraction experiment would follow a similar protocol to XRD but would be performed at a neutron source facility.[6]

Visualization of the Polymeric Structure

The following diagram illustrates the corner-sharing TiF₆ octahedra that form the polymeric chains in solid this compound.

TiF4_Polymeric_Structure cluster_0 cluster_1 cluster_2 Ti1 Ti F1_1 F Ti1->F1_1 F1_2 F Ti1->F1_2 F1_3 F Ti1->F1_3 F1_4 F Ti1->F1_4 F_bridge1 F Ti1->F_bridge1 F_bridge_pre ... Ti1->F_bridge_pre Ti2 Ti Ti2->F_bridge1 F2_1 F Ti2->F2_1 F2_2 F Ti2->F2_2 F2_3 F Ti2->F2_3 F2_4 F Ti2->F2_4 F_bridge2 F Ti2->F_bridge2 Ti3 Ti Ti3->F_bridge2 F3_1 F Ti3->F3_1 F3_2 F Ti3->F3_2 F3_3 F Ti3->F3_3 F3_4 F Ti3->F3_4 F_bridge_post ... Ti3->F_bridge_post

Caption: Polymeric chain of corner-sharing TiF₆ octahedra in solid TiF₄.

Conclusion

The polymeric structure of solid this compound, characterized by chains of corner-sharing TiF₆ octahedra, is a defining feature that distinguishes it from other titanium tetrahalides. This structural arrangement has significant implications for its physical and chemical properties, including its high melting point and strong Lewis acidity. The synthesis of TiF₄ is readily achievable through established methods, and its structure can be comprehensively characterized using X-ray diffraction, with neutron diffraction offering a valuable complementary analytical tool. A thorough understanding of its polymeric nature is essential for its effective application in research, catalysis, and materials science.

References

Methodological & Application

Titanium Tetrafluoride: A Versatile Lewis Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium tetrafluoride (TiF₄) is a powerful and versatile Lewis acid catalyst gaining increasing attention in organic synthesis.[1][2] Its strong electron-accepting nature allows it to activate a wide range of functional groups, facilitating various carbon-carbon and carbon-heteroatom bond formations.[1][2] Unlike some other titanium halides, TiF₄ can offer unique reactivity and selectivity profiles.[3][4] This document provides detailed application notes and experimental protocols for two key transformations catalyzed by this compound: the direct amidation of carboxylic acids and the dehydrative etherification of alcohols. These protocols are designed to be readily implemented in a research setting.

Key Applications

This compound has proven effective in a range of organic transformations, including:

  • Direct Amidation: Catalyzing the formation of amides directly from carboxylic acids and amines, avoiding the need for pre-activation of the carboxylic acid.[3][5]

  • Dehydrative Etherification: Promoting the formation of ethers from alcohols through a dehydration mechanism.[4][6]

  • Glycosylation: Acting as a promoter for the formation of glycosidic bonds using glycopyranosyl fluorides as donors.[2]

  • Friedel-Crafts Reactions: While less common than other Lewis acids, it has been explored in acylation and alkylation reactions.[7][8]

  • Addition Reactions: Facilitating the addition of nucleophiles to carbonyl compounds and α,β-unsaturated systems.

Application 1: Direct Amidation of Carboxylic Acids

The direct formation of an amide bond from a carboxylic acid and an amine is a highly atom-economical transformation. This compound serves as an effective catalyst for this reaction, particularly for a broad range of both aromatic and aliphatic substrates.[3][5]

Reaction Mechanism

The proposed mechanism for the TiF₄-catalyzed direct amidation involves the initial coordination of the Lewis acidic titanium center to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. Subsequent proton transfer and elimination of water regenerate the catalyst and yield the corresponding amide.[1][3]

Figure 1: Proposed mechanism for TiF₄-catalyzed direct amidation.
Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the TiF₄-catalyzed direct amidation of various carboxylic acids and amines.

EntryCarboxylic AcidAmineCatalyst Loading (mol%)Time (h)SolventYield (%)
1Benzoic acidBenzylamine1024Toluene (B28343)96[9]
22-Iodobenzoic acidBenzylamine1024Toluene69[9]
32-Methylbenzoic acidBenzylamine1024Toluene95[9]
42-Methoxybenzoic acidBenzylamine1024Toluene76[9]
5Benzoic acidAniline1024Toluene95[9]
6Acetic acidBenzylamine512Toluene92[10]
7Adamantylcarboxylic acidBenzylamine512Toluene47 (83 with 50 mol% catalyst)[10]
8IbuprofenBenzylamine512Toluene98[10]
Experimental Protocol: General Procedure for TiF₄-Catalyzed Amidation

Materials:

  • This compound (TiF₄)

  • Carboxylic acid

  • Amine

  • Toluene (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Standard workup and purification equipment

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol), the amine (1.1 mmol), and anhydrous toluene (3 mL).

  • Add this compound (TiF₄) to the reaction mixture. For aromatic carboxylic acids, use 10 mol% of the catalyst. For aliphatic carboxylic acids, use 5 mol% of the catalyst.[3][5]

  • Heat the reaction mixture to reflux and stir for the time indicated in the table above (typically 12-24 hours).[3][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amide.

Application 2: Dehydrative Etherification of Diphenylmethanols

This compound catalyzes the dehydrative formation of both symmetric and unsymmetric ethers from diphenylmethanols and other primary alcohols. This method provides a facile route to bis(benzhydryl) ethers and cross-ethers.[4][6]

Reaction Mechanism

The reaction is proposed to proceed through a carbocation intermediate. The Lewis acidic TiF₄ coordinates to the hydroxyl group of the alcohol, facilitating its departure as a water molecule and generating a stable carbocation. This carbocation is then trapped by another alcohol molecule to form the ether linkage.[4]

etherification_mechanism R2CHOH R₂CH-OH step1 Coordination & Protonation TiF4_cat TiF₄ ROH R'-OH step3 Nucleophilic Attack activated_alcohol [R₂CH-O⁺H₂--TiF₄] step2 Loss of Water carbocation R₂CH⁺ ether_product R₂CH-O-R' step4 Deprotonation & Catalyst Regeneration H2OTiF4 [H₂O-TiF₄] step1->activated_alcohol step2->carbocation step2->H2OTiF4 step3->ether_product step4->TiF4_cat Regenerated step4->ether_product

Figure 2: Proposed mechanism for TiF₄-catalyzed dehydrative etherification.
Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the TiF₄-catalyzed synthesis of symmetric and unsymmetric ethers.

Table 1: Synthesis of Symmetric Bis(benzhydryl) Ethers [4]

EntryBenzhydrolCatalyst Loading (mol%)Time (h)SolventYield (%)
1Diphenylmethanol (B121723)500.5Diethyl ether91
2Diphenylmethanol501Dichloromethane (B109758)97
34,4'-Dimethoxydiphenylmethanol501Diethyl ether99
44,4'-Dichlorodiphenylmethanol501Diethyl ether92

Table 2: Synthesis of Unsymmetric Ethers [4]

EntryDiphenylmethanolPrimary AlcoholCatalyst Loading (mol%)Time (h)SolventYield (%)
1DiphenylmethanolBenzyl alcohol252Toluene91
2Diphenylmethanol4-Methoxybenzyl alcohol252Toluene99
34,4'-DichlorodiphenylmethanolBenzyl alcohol252Toluene91
4Diphenylmethanol1-Butanol252Toluene96
Experimental Protocols

Protocol A: General Procedure for the Preparation of Symmetric Ethers [11]

Materials:

  • This compound (TiF₄)

  • Substituted benzhydrol

  • Diethyl ether or Dichloromethane (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard workup and purification equipment

Procedure:

  • To a 50 mL oven-dried round-bottom flask charged with a magnetic stir bar, add TiF₄ (0.5 mmol, 0.5 eq).

  • Seal the flask with a rubber septum and add anhydrous diethyl ether or dichloromethane (3 mL).

  • Add the benzhydrol (1.0 mmol, 1.0 eq) to the solution and seal the flask again.

  • Stir the reaction mixture at room temperature and monitor by TLC until completion (typically 0.5-1 hour).

  • Upon completion, transfer the crude mixture to a separatory funnel and extract with 3M NaOH (2 x 10 mL) and 3M HCl (1 x 10 mL) using dichloromethane as the organic phase.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by appropriate methods (e.g., recrystallization or column chromatography) if necessary.

Protocol B: General Procedure for the Preparation of Unsymmetric Ethers [4]

Materials:

  • This compound (TiF₄)

  • Diphenylmethanol

  • Primary alcohol

  • Toluene (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Standard workup and purification equipment

Procedure:

  • To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add TiF₄ (0.25 mmol, 0.25 eq).

  • Add anhydrous toluene (3 mL), followed by the diphenylmethanol (1.0 mmol, 1.0 eq) and the primary alcohol (1.25 eq).

  • Heat the reaction mixture to reflux and stir for approximately 2 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and work up as described in Protocol A.

  • Purify the crude product by column chromatography on silica gel to yield the pure unsymmetric ether.

Conclusion

This compound is a highly effective and versatile Lewis acid catalyst for a variety of important organic transformations. The protocols detailed herein for direct amidation and dehydrative etherification demonstrate its utility in synthesizing valuable chemical entities with high efficiency. Researchers are encouraged to explore the potential of TiF₄ in other catalytic applications, leveraging its unique reactivity to develop novel synthetic methodologies.

References

Application Notes and Protocols: Titanium Tetrafluoride in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction:

Titanium tetrafluoride (TiF₄) is a versatile inorganic compound that serves as a critical precursor and catalyst in various material science applications.[1] Its high reactivity and fluorine content make it an effective reagent for the synthesis of advanced materials with unique properties.[2] This document provides detailed application notes and experimental protocols for the use of TiF₄ in several key areas of material science, including the synthesis of titanium-based nanocrystals, catalytic applications in organic chemistry, and the deposition of thin films.

Synthesis of Titanium-Based Nanocrystals

This compound is a valuable precursor for the synthesis of titanium dioxide (TiO₂) and titanium oxyfluoride (TiOF₂) nanocrystals with controlled morphologies and properties. The in-situ generation of hydrofluoric acid (HF) from TiF₄ can preferentially expose specific crystal facets, leading to materials with enhanced photocatalytic activity.[2][3]

Application: Synthesis of Anatase TiO₂ Nanocrystals with Engineered Facets

This protocol describes a nonaqueous surfactant-assisted synthesis of anatase TiO₂ nanocrystals with tunable morphology. The introduction of TiF₄ promotes the formation of {001} facets, which can influence the material's catalytic performance.[2][3]

Experimental Protocol:

A seeded growth technique is employed to produce highly uniform anatase TiO₂ nanocrystals.

  • Seed Particle Synthesis: Prepare initial TiO₂ seed nanocrystals using a standard nonaqueous method.

  • Growth Solution Preparation: In a separate flask, prepare a growth solution containing a titanium precursor (e.g., titanium isopropoxide), a co-surfactant, and a specific amount of TiF₄.

  • Seeded Growth: Inject the seed particle solution into the growth solution at an elevated temperature. The presence of TiF₄ will lead to the in-situ release of HF, which facilitates the preferential growth of {001} facets.[2][3]

  • Purification: After the reaction, cool the mixture and separate the nanocrystals by centrifugation. Wash the product multiple times with a suitable solvent (e.g., ethanol) to remove residual surfactants and unreacted precursors.

  • Characterization: Analyze the morphology and crystal structure of the resulting TiO₂ nanocrystals using techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).

Quantitative Data:

ParameterValueReference
Nanocrystal Size Regime10-100 nm[2][3]
Resulting Absorbance Peak (due to oxygen vacancies)~3400 nm[2][3]
Photocatalytic Hydrogen EvolutionUp to 2.1 mmol h⁻¹ g⁻¹[2]

Logical Workflow for TiO₂ Nanocrystal Synthesis:

TiO2_Synthesis cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis Seed Prepare TiO₂ Seed Nanocrystals Growth Seeded Growth at Elevated Temperature Seed->Growth GrowthSol Prepare Growth Solution (Ti precursor, surfactant, TiF₄) GrowthSol->Growth Purify Centrifugation and Washing Growth->Purify Characterize TEM and XRD Analysis Purify->Characterize

Workflow for anatase TiO₂ nanocrystal synthesis using TiF₄.
Application: Solvothermal Synthesis of Titanium Oxyfluoride (TiOF₂)

TiOF₂ can be synthesized via a solvothermal method using TiF₄ as the titanium and fluorine source. This material can then serve as a precursor for fluorine-doped TiO₂.[4]

Experimental Protocol:

  • Reaction Mixture: Add TiF₄ powder to 1-butanol (B46404) in a Teflon-lined autoclave.

  • Stirring: Stir the mixture for 30 minutes to form a uniform suspension.

  • Solvothermal Reaction: Heat the autoclave to 210°C for 24 hours.

  • Product Recovery: After cooling, separate the product by centrifugation.

  • Washing and Drying: Wash the obtained powder several times with ethanol (B145695) and deionized water, followed by drying at 80°C overnight.[4]

Catalysis in Organic Synthesis

This compound's strong Lewis acidity makes it an effective catalyst in various organic reactions, such as direct amidation.[1][5]

Application: Direct Amidation of Carboxylic Acids

TiF₄ catalyzes the direct amidation of both aromatic and aliphatic carboxylic acids with amines, providing a versatile route to carboxamides and peptides.[5]

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, combine the carboxylic acid, amine, and a catalytic amount of TiF₄ in a suitable solvent (e.g., refluxing toluene).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture and perform a standard aqueous work-up to remove the catalyst and any water-soluble byproducts.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Quantitative Data for TiF₄-Catalyzed Amidation: [5]

Substrate TypeCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Aromatic Carboxylic Acids102460-99
Aliphatic Carboxylic Acids51260-99

Reaction Pathway for TiF₄-Catalyzed Amidation:

Amidation_Pathway Reactants Carboxylic Acid + Amine Intermediate Activated Carboxylic Acid Intermediate Reactants->Intermediate Activation Catalyst TiF₄ (Catalyst) Catalyst->Intermediate Product Amide + H₂O Intermediate->Product Nucleophilic Attack

Simplified pathway for TiF₄-catalyzed direct amidation.

Thin Film Deposition

This compound is a precursor for depositing thin films of metal fluorides and titanium dioxide using techniques like Atomic Layer Deposition (ALD). These films have applications in optics and electronics.[6][7]

Application: Atomic Layer Deposition of Metal Fluoride (B91410) Thin Films

A novel ALD process utilizes TiF₄ as a fluorine source to deposit various metal fluoride thin films.[6][8]

Experimental Protocol:

The ALD process involves sequential, self-limiting surface reactions.

  • Precursor Introduction: The process is carried out in a hot-wall flow-type ALD reactor. Metal precursors (e.g., Mg(thd)₂, Ca(thd)₂, La(thd)₃) and TiF₄ are used.[6][9]

  • Pulse Sequence: A typical ALD cycle consists of:

    • Pulse of the metal precursor.

    • Purge with an inert gas (e.g., nitrogen).

    • Pulse of the TiF₄ precursor.

    • Purge with an inert gas.

  • Deposition: Repeat the ALD cycles until the desired film thickness is achieved. The deposition temperature typically ranges from 225°C to 450°C.[6][9]

Quantitative Data for ALD of Metal Fluorides using TiF₄: [6]

Film MaterialDeposition Temperature (°C)Refractive Index
MgF₂350-4001.34-1.42
CaF₂350-4001.43
LaF₃350-4001.57-1.61
Application: Atomic Layer Deposition of Photocatalytic TiO₂ Thin Films

TiO₂ thin films with photocatalytic activity can be grown by ALD using TiF₄ and water as precursors.[7]

Experimental Protocol:

  • Precursors: Use TiF₄ and H₂O as the titanium and oxygen sources, respectively.

  • Deposition Conditions: The deposition is typically carried out at temperatures between 300°C and 500°C.

  • Substrate: The choice of substrate (e.g., soda lime or borosilicate glass) can influence the crystal phase (rutile or anatase) of the deposited TiO₂.[7]

  • Pulse Sequence: A standard ALD cycle of TiF₄ pulse, nitrogen purge, H₂O pulse, and nitrogen purge is used.

Quantitative Data for ALD of TiO₂ from TiF₄ and H₂O: [7]

SubstrateTemperature (°C)Crystal PhaseGrowth Rate (Å/cycle)
Borosilicate400Anatase0.8
Borosilicate500Anatase1.0
Soda Lime400Rutile1.1
Soda Lime500Rutile1.5

Experimental Workflow for ALD of Thin Films:

ALD_Workflow Start Start ALD Cycle Pulse1 Pulse Metal Precursor (or TiF₄) Start->Pulse1 Purge1 Purge with Inert Gas Pulse1->Purge1 Pulse2 Pulse Fluorine Precursor (TiF₄) (or H₂O) Purge1->Pulse2 Purge2 Purge with Inert Gas Pulse2->Purge2 Decision Desired Thickness? Purge2->Decision End End Cycle Decision->Pulse1 No Decision->End Yes

Generalized workflow for an Atomic Layer Deposition cycle.

Synthesis of MXenes

While less common than HF or LiF/HCl etching, molten fluoride salts, which can include TiF₄, are used for the synthesis of certain MXenes, particularly nitrides. This method involves the selective etching of the 'A' layer from a MAX phase precursor at high temperatures.[10][11]

Application: Molten Salt Synthesis of Ti₄N₃Tₓ MXene

This protocol describes the synthesis of Ti₄N₃-based MXene from a Ti₄AlN₃ precursor using a molten fluoride salt mixture.[10][11]

Experimental Protocol:

  • Precursor and Salt Mixture: Mix the Ti₄AlN₃ powder precursor with a eutectic mixture of fluoride salts (e.g., a combination of LiF, NaF, and KF, potentially with TiF₄ as a component).

  • Etching: Heat the mixture in an inert atmosphere (e.g., argon) to a temperature above the melting point of the salt mixture (e.g., 550°C) and hold for a specified duration to selectively etch the aluminum.

  • Washing: After cooling, wash the product extensively with deionized water to remove the residual salts.

  • Delamination: Delaminate the resulting multilayered MXene into few-layered or monolayer sheets using a suitable intercalant and sonication.

  • Characterization: Characterize the final product using XRD, SEM, and TEM to confirm the removal of the 'A' layer and the formation of the 2D MXene structure.

Logical Relationship in MXene Synthesis:

MXene_Synthesis_Logic MAX_Phase MAX Phase Precursor (e.g., Ti₄AlN₃) Etching High-Temperature Etching MAX_Phase->Etching Etchant Molten Fluoride Salt (containing TiF₄) Etchant->Etching Multilayer_MXene Multilayer MXene Etching->Multilayer_MXene Delamination Delamination Multilayer_MXene->Delamination Single_Layer_MXene Single/Few-Layer MXene Delamination->Single_Layer_MXene

References

Application Notes and Protocols for Thin Film Deposition using Titanium Tetrafluoride (TiF4) by Atomic Layer Deposition (ALD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium tetrafluoride (TiF4) is a versatile solid precursor for the Atomic Layer Deposition (ALD) of various thin films, including metal fluorides and titanium dioxide.[1][2] Its utility stems from its good thermal stability, sufficient volatility when heated, and high reactivity.[1] Unlike hydrogen fluoride (B91410) (HF), a common fluorine source that can etch glassware and certain substrates, TiF4 is a relatively safer and more convenient alternative for depositing fluoride thin films.[1] This document provides detailed application notes and experimental protocols for the deposition of selected thin films using TiF4 as a precursor.

Key Applications

Thin films deposited using TiF4 by ALD have a range of potential applications:

  • Optical Coatings: Metal fluorides such as magnesium fluoride (MgF2), calcium fluoride (CaF2), and lanthanum fluoride (LaF3) are known for their transparency in the ultraviolet (UV) to infrared (IR) regions and low refractive indices, making them ideal for anti-reflective coatings and other optical components.[1][3]

  • Dielectric Layers: The insulating properties of these fluoride films are valuable for applications in microelectronics.

  • Photocatalysis: Titanium dioxide (TiO2) films deposited using TiF4 and water exhibit photocatalytic activity, which can be utilized in self-cleaning surfaces and environmental remediation.[2]

  • Biocompatible Coatings: The inert nature of these ceramic thin films can be leveraged for coating medical devices and implants.

Data Presentation: Deposition Parameters and Film Properties

The following tables summarize the quantitative data for the ALD of various thin films using TiF4 as a precursor.

Table 1: Deposition of Metal Fluoride Thin Films using TiF4 and Metal β-diketonate Precursors

Film MaterialCo-PrecursorDeposition Temperature (°C)Growth per Cycle (Å/cycle)Refractive Index (at λ ≈ 580-633 nm)Key Film Properties
MgF2 Mg(thd)2250 - 4000.7 - 1.61.34 - 1.42Polycrystalline, Low impurity levels (<0.6 at.%) at 350-400 °C.[2]
CaF2 Ca(thd)2300 - 450~1.6~1.43Polycrystalline, Low impurity levels.
LaF3 La(thd)3225 - 350up to ~5.21.57 - 1.61Polycrystalline, Impurity levels decrease with increasing temperature.

thd = 2,2,6,6-tetramethyl-3,5-heptanedionato

Table 2: Deposition of Titanium Dioxide Thin Films using TiF4 and Water

SubstrateDeposition Temperature (°C)Growth per Cycle (Å/cycle)Crystalline PhaseKey Film Properties
Borosilicate Glass 4000.8AnatasePhotocatalytically active.
Borosilicate Glass 5001.0AnatasePhotocatalytically active.
Soda Lime Glass 4001.1RutilePhotocatalytically active.
Soda Lime Glass 5001.5RutilePhotocatalytically active.

Experimental Protocols

Substrate Preparation

Proper substrate cleaning is crucial for achieving high-quality films. For silicon substrates with a native oxide layer, a common procedure is the RCA clean.

Protocol: RCA Cleaning for Silicon Substrates

  • Organic Contaminant Removal (SC-1):

    • Immerse the substrates in a solution of NH4OH : H2O2 : H2O (typically 1:1:5 by volume) at 75-80 °C for 10-15 minutes.

    • Rinse thoroughly with deionized (DI) water.

  • Ionic Contaminant Removal (SC-2):

    • Immerse the substrates in a solution of HCl : H2O2 : H2O (typically 1:1:6 by volume) at 75-80 °C for 10-15 minutes.

    • Rinse thoroughly with DI water.

  • Drying:

    • Dry the substrates using a stream of high-purity nitrogen gas.

For other substrates like quartz, a similar cleaning procedure can be adopted.

ALD Reactor Setup and Precursor Handling

The depositions are typically performed in a hot-wall flow-type ALD reactor.[2]

  • Reactor Pressure: A typical reactor pressure is approximately 10 mbar.[2]

  • Carrier Gas: High-purity nitrogen is commonly used as a carrier and purge gas.

Handling of Solid Precursor (TiF4):

This compound is a solid at room temperature.[1] To achieve sufficient vapor pressure for ALD, the TiF4 precursor must be heated in a sealed container (a bubbler or a crucible).

  • Load the TiF4 powder into the precursor container inside an inert atmosphere (e.g., a glovebox) to minimize exposure to moisture and air.

  • Install the container in the ALD system.

  • Heat the container to a temperature that provides a stable and sufficient vapor pressure. While the exact temperature can vary depending on the reactor design and desired growth rate, it is crucial to maintain a constant temperature throughout the deposition process for reproducibility. The delivery lines from the precursor container to the reactor should also be heated to prevent condensation.[4][5]

ALD Deposition Protocols

The following are example protocols for the deposition of MgF2 and TiO2. Pulse and purge times should be optimized for the specific reactor being used.

Protocol: ALD of Magnesium Fluoride (MgF2)

  • Precursors:

    • This compound (TiF4)

    • Magnesium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Mg(thd)2)

  • Deposition Temperature: 250 - 400 °C

  • ALD Cycle (example at 350 °C):

    • Mg(thd)2 pulse: Introduce Mg(thd)2 vapor into the reactor.

    • N2 purge: Purge the reactor with nitrogen to remove unreacted Mg(thd)2 and byproducts.

    • TiF4 pulse: Introduce TiF4 vapor into the reactor.

    • N2 purge: Purge the reactor with nitrogen to remove unreacted TiF4 and byproducts.

  • Repeat the cycle until the desired film thickness is achieved.

Protocol: ALD of Titanium Dioxide (TiO2)

  • Precursors:

    • This compound (TiF4)

    • Water (H2O)

  • Deposition Temperature: 300 - 500 °C[2]

  • ALD Cycle (example at 400 °C):

    • TiF4 pulse: Introduce TiF4 vapor into the reactor. A pulse time of 0.25 seconds has been reported for TiCl4/H2O processes and can be used as a starting point for optimization.[6]

    • N2 purge: Purge the reactor with nitrogen. A purge time of 2 seconds is a reasonable starting point.[6]

    • H2O pulse: Introduce H2O vapor into the reactor. A pulse time of 0.25 seconds can be used as a starting point.[6]

    • N2 purge: Purge the reactor with nitrogen for a sufficient duration to remove unreacted water and byproducts (e.g., 2 seconds).[6]

  • Repeat the cycle to obtain the desired film thickness.

Visualizations

Reaction Mechanisms

The ALD of metal fluorides using TiF4 and a metal β-diketonate precursor proceeds via a ligand exchange mechanism. The deposition of TiO2 from TiF4 and H2O involves the formation of titanium-oxygen bonds and the release of HF as a byproduct.

ALD_Workflow cluster_cycle One ALD Cycle P1 Pulse Metal Precursor (e.g., M(thd)n) PU1 Purge with Inert Gas (N2) P1->PU1 P2 Pulse Fluorine Precursor (TiF4) PU1->P2 PU2 Purge with Inert Gas (N2) P2->PU2 Process Repeat N Cycles PU2->Process Start Start Deposition Start->P1 End Desired Thickness Achieved Process->P1 no Process->End yes

Caption: Generalized workflow for one ALD cycle.

Ligand_Exchange cluster_0 Pulse 1: Metal Precursor (M(thd)n) cluster_1 Pulse 2: TiF4 a Surface-OH c Surface-O-M(thd)n-1 a->c reacts with b M(thd)n (gas) b->c d thd-H (gas byproduct) c->d e Surface-O-M(thd)n-1 g Surface-O-MF e->g reacts with f TiF4 (gas) f->g h TiF(thd) (volatile byproduct) g->h

Caption: Ligand exchange mechanism for metal fluoride deposition.

TiO2_Formation cluster_0 Pulse 1: TiF4 cluster_1 Pulse 2: H2O a Surface-OH c Surface-O-TiF3 a->c reacts with b TiF4 (gas) b->c d HF (gas byproduct) c->d e Surface-O-TiF3 g Surface-O-Ti(OH)x e->g reacts with f H2O (gas) f->g h HF (gas byproduct) g->h

Caption: Reaction mechanism for TiO2 deposition.

References

Application Notes and Protocols for Titanium Tetrafluoride (TiF₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the safe handling, storage, and use of Titanium tetrafluoride (TiF₄). It includes information on its chemical and physical properties, necessary safety precautions, and step-by-step procedures for both general handling and a specific experimental application.

Introduction

Titanium (IV) fluoride (B91410) (TiF₄) is a white, hygroscopic solid that is a strong Lewis acid.[1][2] It is used as a reagent and catalyst in various organic syntheses, including the preparation of glycosyl fluorides, fluorohydrins, and in carbanion addition reactions.[3][4] Due to its reactivity with water and corrosive nature, strict handling and storage protocols are essential to ensure the safety of laboratory personnel and the integrity of experimental results.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReferences
Chemical Formula TiF₄[1]
Molar Mass 123.86 g/mol [1]
Appearance White crystalline powder/solid[1][2][5][6]
Density 2.798 g/cm³ at 25 °C[1][5]
Melting Point 377 °C (decomposes)[1][7]
Boiling Point Sublimes at 284 °C[5]
Solubility Reacts with water. Insoluble in ether.[2][5]
Hygroscopicity Highly hygroscopic[1][6]

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. The GHS pictograms associated with TiF₄ are:

  • GHS05: Corrosive

  • GHS07: Harmful

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H332: Harmful if inhaled.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Experimental Protocols

General Handling and Storage Protocol

This protocol outlines the essential steps for safely handling and storing this compound in a laboratory setting.

Materials:

  • This compound (solid)

  • Inert atmosphere glovebox or Schlenk line

  • Dry, sealed container (e.g., glass bottle with a tight-fitting cap, stored inside a secondary container)

  • Spatula (non-sparking)

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles and a face shield

    • Flame-resistant lab coat

    • Closed-toe shoes

Procedure:

  • Work Area Preparation:

    • All manipulations of solid TiF₄ should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using a Schlenk line to prevent reaction with atmospheric moisture.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Keep a supply of appropriate spill cleanup materials nearby.

  • Personal Protective Equipment (PPE):

    • Don the required PPE before handling the reagent. This includes a lab coat, chemical-resistant gloves, safety goggles, and a face shield.

  • Dispensing:

    • Inside the inert atmosphere, carefully open the TiF₄ container.

    • Use a clean, dry, non-sparking spatula to dispense the required amount of the solid.

    • Avoid creating dust.

  • Storage:

    • Tightly reseal the TiF₄ container immediately after use.

    • Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as water, strong acids, and oxidizing agents.[8]

    • The storage area should be designated for corrosive materials.

  • Waste Disposal:

    • Dispose of unused TiF₄ and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

    • Do not dispose of TiF₄ down the drain.

Protocol for a TiF₄-Catalyzed Ether Synthesis

This protocol provides a detailed methodology for the synthesis of bis(benzhydryl) ether from diphenylmethanol (B121723) using a catalytic amount of TiF₄.

Materials:

  • This compound (TiF₄)

  • Diphenylmethanol

  • Anhydrous diethyl ether (Et₂O) or dichloromethane (B109758) (DCM)

  • Argon or nitrogen gas supply

  • Schlenk flask and other appropriate oven-dried glassware

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup:

    • Assemble the oven-dried glassware (Schlenk flask with a stir bar) under a stream of inert gas (argon or nitrogen).

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Addition:

    • To the Schlenk flask, add diphenylmethanol.

    • Add the anhydrous solvent (diethyl ether or dichloromethane).

    • In a separate, dry container under an inert atmosphere, weigh the required catalytic amount (e.g., 50 mol%) of TiF₄.

    • Carefully add the TiF₄ to the reaction mixture under a positive flow of inert gas.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Quenching:

    • Once the reaction is complete, cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. This will neutralize the acidic TiF₄ and any HF that may have formed. Caution: Quenching may be exothermic.

  • Work-up:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with the organic solvent used in the reaction (e.g., diethyl ether).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure bis(benzhydryl) ether.

Visualizations

Handling_and_Storage_Workflow Workflow for Handling and Storing TiF₄ cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Prepare Inert Atmosphere Workspace (Glovebox or Schlenk Line) don_ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) prep_area->don_ppe open_container Open TiF₄ Container Under Inert Atmosphere don_ppe->open_container dispense Dispense Required Amount (Use Non-Sparking Spatula) open_container->dispense reseal Tightly Reseal Container dispense->reseal store Store in Cool, Dry, Well-Ventilated Area Away from Incompatibles reseal->store waste Dispose as Hazardous Waste (Follow Regulations)

Caption: Workflow for the safe handling and storage of this compound.

Ether_Synthesis_Workflow Experimental Workflow for TiF₄-Catalyzed Ether Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Quenching and Work-up cluster_purification Purification setup_glassware Assemble Oven-Dried Glassware Under Inert Gas add_reagents Add Diphenylmethanol and Solvent setup_glassware->add_reagents add_catalyst Add TiF₄ Catalyst add_reagents->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench with Saturated NaHCO₃ (aq) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography

Caption: Step-by-step workflow for a TiF₄-catalyzed ether synthesis.

References

Titanium Tetrafluoride: A Versatile Precursor for Advanced Titanium-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium tetrafluoride (TiF₄) is a white, hygroscopic solid that serves as a critical and versatile precursor in the synthesis of a wide array of titanium-based compounds. Its high reactivity and fluorine content make it an ideal starting material for the production of advanced materials with applications spanning catalysis, electronics, and biomedicine. This document provides detailed application notes and experimental protocols for the use of TiF₄ as a precursor, with a focus on reproducibility and clear data presentation to aid researchers in their scientific endeavors.

Applications of this compound as a Precursor

This compound is a key reagent in the development of various functional materials. Its principal applications as a precursor include:

  • Photocatalysts: TiF₄ is extensively used in the synthesis of titanium dioxide (TiO₂) nanocrystals, fluorine-doped TiO₂, and titanium oxyfluoride (TiOF₂). These materials are highly valued for their photocatalytic activity in degrading organic pollutants and for hydrogen production.[1][2][3] The use of TiF₄ allows for precise control over the morphology and crystal facets of the resulting TiO₂ nanostructures, which in turn influences their photocatalytic efficiency.[2][3]

  • Dental Treatments: In the field of dentistry, TiF₄ is utilized for its ability to protect tooth enamel against demineralization and caries.[4][5] When applied to the tooth surface, it reacts to form a protective, acid-resistant layer of titanium dioxide, thus preventing mineral loss.[1][5]

  • Thin Film Deposition: As a volatile and reactive fluorine source, TiF₄ is an excellent precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes.[6][7] These techniques are employed to grow thin films of metal fluorides and other titanium-containing materials for applications in optics and electronics.[8][9]

  • Lewis Acid Catalysis: The strong Lewis acidic nature of TiF₄ makes it an effective catalyst in a variety of organic reactions, including amidation of carboxylic acids and amino acids.[10][11][12]

Experimental Protocols

The following sections provide detailed experimental protocols for key applications of this compound as a precursor.

Synthesis of Titanium Dioxide (TiO₂) Nanocrystals for Photocatalysis

This protocol describes a nonaqueous surfactant-assisted synthesis of anatase TiO₂ nanocrystals with engineered morphology using TiF₄. This method allows for the preferential exposure of the highly reactive {001} facets.[4][11][13]

Materials:

Equipment:

  • Three-neck flask

  • Schlenk line

  • Heating mantle with temperature controller

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Reaction Setup: In a three-neck flask under an inert atmosphere (e.g., argon or nitrogen), combine oleylamine and 1-octadecene.

  • Precursor Injection: In a separate vial, dissolve TiF₄ and TTIP in toluene. This precursor solution is then injected into the hot oleylamine/1-octadecene mixture under vigorous stirring.

  • Reaction: The reaction mixture is heated to a specific temperature (e.g., 280-300 °C) and maintained for a set duration (e.g., 1-2 hours) to allow for nanocrystal growth.

  • Purification: After cooling to room temperature, the nanocrystals are precipitated by adding ethanol and collected by centrifugation. The nanocrystals are washed multiple times with a mixture of toluene and ethanol to remove excess surfactants and unreacted precursors.

  • Drying: The purified TiO₂ nanocrystals are dried under vacuum.

Characterization:

The morphology and crystal structure of the synthesized TiO₂ nanocrystals can be characterized using Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD). The photocatalytic activity can be evaluated by monitoring the degradation of a model organic pollutant, such as methylene (B1212753) blue or rhodamine B, under UV or visible light irradiation.[14][15][16][17][18]

Solvothermal Synthesis of Titanium Oxyfluoride (TiOF₂)

This protocol details the solvothermal synthesis of TiOF₂ using TiF₄ as the precursor. TiOF₂ can be used as a precursor for fluorine-doped TiO₂.[6]

Materials:

  • This compound (TiF₄)

  • 1-Butanol

  • Ethanol

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave (e.g., 200 cm³)

  • Magnetic stirrer

  • Oven

  • Centrifuge

Procedure:

  • Suspension Preparation: Add TiF₄ powder to a Teflon reactor containing 1-butanol. Stir the mixture for 30 minutes to form a uniform suspension.[6]

  • Solvothermal Reaction: Transfer the Teflon reactor into a stainless-steel autoclave and heat it to 210 °C for 24 hours.[6]

  • Product Collection and Washing: After the autoclave has cooled down to room temperature, the product is collected by centrifugation. The collected powder is washed several times with ethanol and deionized water to remove any unreacted precursors and byproducts.

  • Drying: The final TiOF₂ powder is dried in an oven at 80 °C overnight.[6]

In Vitro Inhibition of Enamel Demineralization

This protocol outlines an in vitro experiment to evaluate the efficacy of a TiF₄ solution in preventing enamel demineralization.[1][2][3][5][10][19][20][21][22][23][24][25]

Materials:

  • Extracted human or bovine teeth

  • This compound (TiF₄)

  • Deionized water

  • Artificial saliva solution (e.g., containing 1.5 mM CaCl₂, 0.9 mM NaH₂PO₄, 150 mM KCl, pH 7.0)

  • Demineralizing solution (e.g., acetate (B1210297) buffer with calcium and phosphate (B84403) ions, pH 5.0)

  • Remineralizing solution (e.g., buffer solution with calcium, phosphate, and fluoride (B91410) ions, pH 7.0)

  • Polishing paste

Equipment:

  • Microtome or hard tissue cutting machine

  • Polishing machine

  • Microhardness tester

  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)

  • Incubator

Procedure:

  • Sample Preparation: Prepare enamel blocks from the crowns of extracted teeth. The surfaces are polished to a mirror finish.

  • Baseline Measurement: Measure the initial surface microhardness of the enamel blocks.

  • Treatment: Prepare a 4% aqueous TiF₄ solution. Apply the solution to the enamel surface for a specified time (e.g., 1 minute). A control group should be treated with deionized water.

  • pH Cycling: Subject the treated and control enamel blocks to a pH cycling regimen to simulate the demineralization and remineralization processes in the oral cavity. This typically involves alternating immersion in demineralizing and remineralizing solutions for several days.[3][19]

  • Final Measurement: After pH cycling, measure the final surface microhardness. The percentage of surface microhardness loss can be calculated.

  • Surface Analysis: The surface morphology and elemental composition of the enamel blocks can be analyzed using SEM and EDX to observe the formation of a protective layer.[10][24]

Data Presentation

Table 1: Synthesis of TiO₂-based Photocatalysts using TiF₄ Precursor
Precursor SystemSynthesis MethodTemperature (°C)Time (h)Resulting MaterialCrystallite Size (nm)Surface Area (m²/g)Reference
TiF₄ / TTIPNonaqueous280-3001-2Anatase TiO₂10-100-[4][11][13]
TiF₄Solvothermal21024TiOF₂--[6]
TiOF₂ (from TiF₄)Hydrothermal20020F-doped Anatase TiO₂~10150-200[6]
Table 2: Effect of TiF₄ Treatment on Enamel Microhardness
Treatment GroupTiF₄ Concentration (%)Application TimeMicrohardness Loss (%)Reference
Control (Deionized Water)01 min65.1 ± 6.0[20]
TiF₄ Solution41 min47.9 ± 5.6[20]
TiF₄ Varnish4 (2.45% F)6 hSignificantly less than NaF varnish[2]
TiF₄ Varnish4 (2.45% F)-Lower than placebo and control[10]

Visualizations

Synthesis and Photocatalytic Evaluation of TiO₂ Nanocrystals

G cluster_synthesis Synthesis of TiO₂ Nanocrystals cluster_characterization Characterization cluster_photocatalysis Photocatalytic Activity Test A Mix Oleylamine and 1-Octadecene C Inject Precursor Solution into Hot Mixture A->C B Prepare TiF₄/TTIP Precursor Solution B->C D Heat at 280-300°C for 1-2 hours C->D E Cool and Precipitate with Ethanol D->E F Centrifuge and Wash Nanocrystals E->F G Dry under Vacuum F->G H TEM G->H I XRD G->I J Disperse TiO₂ in Methylene Blue Solution G->J K Irradiate with UV/Visible Light J->K L Monitor Dye Degradation (UV-Vis) K->L G cluster_reaction Surface Reaction cluster_outcome Protective Effect TiF4 Aqueous TiF₄ Solution (pH ~1-2) Reaction Hydrolysis and Precipitation TiF4->Reaction Enamel Tooth Enamel (Hydroxyapatite) Enamel->Reaction Layer Formation of Acid-Resistant Layer (TiO₂, CaF₂, Ti(HPO₄)₂·H₂O) Reaction->Layer Outcome Inhibition of Enamel Demineralization Layer->Outcome G cluster_cycle One ALD Cycle A Pulse Metal Precursor (e.g., M(thd)x) B Purge with Inert Gas (N₂) A->B C Pulse TiF₄ Precursor B->C D Purge with Inert Gas (N₂) C->D Repeat Repeat n Cycles for desired thickness D->Repeat Start Start Deposition Start->A Repeat->A Yes End End Deposition Repeat->End No

References

Application Notes and Protocols: The Role of Titanium Tetrafluoride in Organofluorine Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of titanium tetrafluoride (TiF₄) as a potent Lewis acid catalyst in the synthesis of valuable organofluorine compounds. The protocols outlined herein are based on established literature and offer a starting point for laboratory implementation.

Catalytic Trifluoromethylation of Aldehydes

The introduction of a trifluoromethyl (-CF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound catalyzes the nucleophilic trifluoromethylation of aldehydes using trimethyl(trifluoromethyl)silane (TMSCF₃) as the trifluoromethyl source.

Data Presentation
EntryAldehyde SubstrateProductYield (%)Catalyst Loading (mol%)Time (h)
12-NaphthaldehydeTrimethyl[2,2,2-trifluoro-1-(2-naphthalenyl)ethoxy]silane96102
2Benzaldehyde(2,2,2-Trifluoro-1-phenylethoxy)trimethylsilane-10-
34-Methoxybenzaldehyde[1-(4-Methoxyphenyl)-2,2,2-trifluoroethoxy]trimethylsilane-10-
44-Nitrobenzaldehyde[1-(4-Nitrophenyl)-2,2,2-trifluoroethoxy]trimethylsilane-10-
5Cinnamaldehyde(4,4,4-Trifluoro-1-phenylbut-1-en-3-yloxy)trimethylsilane-10-

Note: Yields for entries 2-5 are expected to be high based on the reported success with 2-naphthaldehyde. Specific yields were not available in the referenced abstract.

Experimental Protocol

Typical procedure for Lewis Acid-catalyzed trifluoromethylation of aldehyde:

  • To a mixture of the aldehyde (0.19 mmol) and TiF₄ (2.4 mg, 0.019 mmol, 10 mol%) in anhydrous N,N-dimethylformamide (DMF, 0.6 mL) in a flame-dried flask under an argon atmosphere, add Me₃SiCF₃ (57 µL, 0.38 mmol) at room temperature.

  • Stir the reaction mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (5 mL).

  • Extract the mixture with ethyl acetate (B1210297) (2 x 5 mL).

  • Combine the organic phases, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel chromatography (hexane) to afford the corresponding trifluoromethylated product.[1]

Logical Workflow

trifluoromethylation_workflow aldehyde Aldehyde reaction Reaction Mixture (2 hours) aldehyde->reaction reagents TiF₄ (10 mol%) Me₃SiCF₃ DMF, rt reagents->reaction quench Quench (sat. aq. NaHCO₃) reaction->quench extraction Extraction (Ethyl Acetate) quench->extraction purification Purification (Silica Gel Chromatography) extraction->purification product Trifluoromethylated Product purification->product

Caption: Workflow for TiF₄-catalyzed trifluoromethylation of aldehydes.

Hydrofluorination of Alkynyl Sulfides

α-Fluorovinyl thioethers are valuable synthetic intermediates. This compound, in conjunction with triethylamine (B128534) trihydrofluoride (3HF·Et₃N), promotes the hydrofluorination of alkynyl sulfides to generate these compounds, often with good stereoselectivity.[2][3][4]

Data Presentation
EntryAlkynyl Sulfide (B99878) SubstrateYield (%) (Z:E ratio)
1Phenyl(phenylethynyl)sulfane42 (4:1)
2(4-Chlorophenyl)(phenylethynyl)sulfane55 (3:1)
3(4-Methoxyphenyl)(phenylethynyl)sulfane40 (4:1)
4Cyclopropylethynyl(phenyl)sulfane69 (7:3)
5tert-Butylethynyl(phenyl)sulfane62 (>95:5)

Reaction conditions: TiF₄ (1.0 equiv), 3HF·Et₃N (1.0 equiv), CH₂Cl₂ (0.1 M), reflux, 16 h.[4]

Experimental Protocol

General procedure for the TiF₄-mediated hydrofluorination of alkynyl sulfides:

  • To a stirred solution of the alkynyl sulfide (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an argon atmosphere, add triethylamine trihydrofluoride (1.0 equiv).

  • Add this compound (1.0 equiv) to the mixture.

  • Stir the reaction mixture at reflux for 16 hours, monitoring by TLC.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-fluorovinyl thioether.[4]

Reaction Mechanism

hydrofluorination_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products alkynyl_sulfide R¹-C≡C-SR² activated_alkyne [Alkynyl Sulfide-TiF₄ Complex] alkynyl_sulfide->activated_alkyne Coordination reagents TiF₄ + 3HF·Et₃N reagents->activated_alkyne z_isomer Z-α-Fluorovinyl Thioether activated_alkyne->z_isomer Nucleophilic attack of F⁻ e_isomer E-α-Fluorovinyl Thioether activated_alkyne->e_isomer Nucleophilic attack of F⁻

Caption: Proposed mechanism for TiF₄-mediated hydrofluorination.

Glycosylation with Glycosyl Fluorides

Glycosyl fluorides are stable and effective glycosyl donors. Their activation by a Lewis acid like TiF₄ allows for the formation of glycosidic bonds, which are fundamental in the synthesis of oligosaccharides and glycoconjugates of biological interest.[5][6]

Data Presentation
EntryGlycosyl DonorGlycosyl AcceptorProductSolventYield (%)Anomeric Selectivity
12,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl fluoride (B91410)1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseβ-(1→6)-linked disaccharideAcetonitrile (B52724)Highβ
22,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseβ-(1→6)-linked disaccharideAcetonitrileHighPredominantly β
32,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl fluoride1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseα-(1→6)-linked disaccharideEtherHighMainly α
Experimental Protocol

General procedure for TiF₄-promoted glycosylation:

  • In a flame-dried flask under an argon atmosphere, dissolve the glycosyl acceptor (1.0 equiv) and the glycosyl fluoride donor (1.2 equiv) in anhydrous acetonitrile or ether.

  • Add this compound (1.0-1.2 equiv) to the solution at room temperature.

  • Stir the reaction mixture, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and quench with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired disaccharide.[5]

Signaling Pathway

glycosylation_pathway donor Glycosyl Fluoride activation Activation of Glycosyl Fluoride donor->activation acceptor Glycosyl Acceptor attack Nucleophilic Attack by Acceptor acceptor->attack catalyst TiF₄ catalyst->activation intermediate Oxocarbenium Ion Intermediate activation->intermediate intermediate->attack product Oligosaccharide attack->product

Caption: Pathway for TiF₄-catalyzed glycosylation.

Synthesis of Fluorohydrins from Epoxides

While this compound is a versatile Lewis acid, its specific application in the ring-opening of epoxides with a fluoride source to synthesize fluorohydrins is not extensively documented in the reviewed literature. Existing protocols for this transformation predominantly utilize other fluoride sources and catalysts. Researchers interested in this specific application may need to conduct exploratory studies to determine the feasibility and optimal conditions for using TiF₄.

Disclaimer

The protocols provided are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals, especially this compound and fluoride-containing reagents. These notes are for informational purposes and do not constitute a warranty of any kind.

References

Application of Titanium(IV) Fluoride (TiF₄) in the Preparation of Advanced Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of Titanium(IV) Fluoride (B91410) (TiF₄) as a precursor in the synthesis of advanced non-oxide ceramics, including titanium nitride (TiN), titanium carbide (TiC), and titanium diboride (TiB₂). Due to its high reactivity and fluorine content, TiF₄ offers unique pathways for ceramic preparation, particularly through molten salt synthesis and gas-phase reactions.

Overview of TiF₄ Applications in Ceramic Synthesis

Titanium(IV) fluoride is a versatile precursor for various titanium-based advanced ceramics. Its utility stems from its ability to participate in fluorination reactions, act as a component in molten salt fluxes, and serve as a reactive species in chemical vapor deposition (CVD) or gas-phase synthesis. The primary applications explored in these notes are:

  • Molten Salt Synthesis (MSS): TiF₄ can be dissolved in a eutectic salt mixture, where it reacts with a carbon or boron source to precipitate nano- or micro-sized ceramic powders like TiC or TiB₂. The molten salt acts as a solvent, facilitating ion transport and enabling reactions at lower temperatures than traditional solid-state methods.

  • Gas-Phase Synthesis (Ammonolysis): TiF₄ can be reacted with ammonia (B1221849) gas at elevated temperatures to produce high-purity titanium nitride (TiN) powders. This method is analogous to the well-established processes using TiCl₄.

  • Sintering Aid: While less common than other fluorides like LiF, TiF₄ has the potential to act as a sintering aid in the densification of ceramic bodies. The formation of low-melting-point fluoride phases can promote liquid-phase sintering, enhancing densification at lower temperatures.

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the synthesis of specific advanced ceramics using TiF₄. These protocols are based on established principles of inorganic synthesis and analogies to similar chemical systems reported in the literature.

Protocol 1: Molten Salt Synthesis of Titanium Diboride (TiB₂) Nanopowder

This protocol describes the synthesis of TiB₂ nanopowder by the reaction of TiF₄ with a boron source in a molten chloride salt medium. The salt facilitates the reaction and controls the particle size of the product.

Materials and Equipment:

  • Titanium(IV) Fluoride (TiF₄), anhydrous

  • Sodium borohydride (B1222165) (NaBH₄) or amorphous Boron (B) powder

  • Sodium chloride (NaCl) and Potassium chloride (KCl), anhydrous

  • High-purity argon gas

  • Tube furnace with gas flow control

  • Alumina (B75360) or graphite (B72142) crucible

  • Schlenk line and glovebox for handling air-sensitive reagents

Experimental Procedure:

  • Salt Preparation: Prepare a eutectic mixture of NaCl-KCl (50:50 mol%). Dry the salt mixture under vacuum at 400°C for 4 hours to remove any moisture.

  • Precursor Mixing: Inside an argon-filled glovebox, thoroughly mix TiF₄ and the boron source (NaBH₄ or B). A typical molar ratio of TiF₄ to B is 1:2. Mix the precursors with the dried NaCl-KCl salt. A salt-to-reactant mass ratio of 10:1 to 20:1 is recommended to ensure a dilute environment that limits particle agglomeration.[1][2]

  • Reaction: Place the mixture in a crucible and load it into the tube furnace. Purge the furnace with high-purity argon for at least 1 hour.

  • Heating Profile: Heat the furnace to the reaction temperature (e.g., 800-1000°C) at a rate of 10°C/min under a constant argon flow. Hold at the reaction temperature for 2-4 hours.[1]

  • Cooling and Product Recovery: After the reaction, cool the furnace to room temperature. Transfer the solidified salt-product mixture to a beaker.

  • Purification: Add deionized water to dissolve the salt matrix. The insoluble TiB₂ powder can be recovered by centrifugation or filtration. Wash the product repeatedly with deionized water and then with ethanol (B145695) to remove residual salts and impurities.

  • Drying: Dry the final TiB₂ powder in a vacuum oven at 80°C for 12 hours.

  • Characterization: Analyze the phase purity, crystallinity, and morphology of the product using X-ray diffraction (XRD) and scanning/transmission electron microscopy (SEM/TEM).

Logical Workflow for Molten Salt Synthesis of TiB₂

Molten_Salt_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification TiF4 TiF₄ Mix Mix in Glovebox TiF4->Mix Boron Boron Source (e.g., NaBH₄) Boron->Mix Salt NaCl-KCl Salt DrySalt Dry Salt (400°C) Salt->DrySalt Furnace Load into Tube Furnace Mix->Furnace DrySalt->Mix Heat Heat under Ar (800-1000°C, 2-4h) Furnace->Heat Cool Cool to RT Heat->Cool Dissolve Dissolve Salt in H₂O Cool->Dissolve Wash Wash & Centrifuge Dissolve->Wash Dry Vacuum Dry (80°C) Wash->Dry Product TiB₂ Nanopowder Dry->Product

Workflow for TiB₂ synthesis via molten salt.
Protocol 2: Gas-Phase Synthesis of Titanium Nitride (TiN) Powder via Ammonolysis

This protocol outlines a method for producing fine TiN powder by reacting gaseous TiF₄ with ammonia. This process is analogous to the CVD of TiN from other titanium halides.

Materials and Equipment:

  • Titanium(IV) Fluoride (TiF₄), anhydrous

  • Ammonia (NH₃) gas, anhydrous

  • High-purity Argon (Ar) or Nitrogen (N₂) gas

  • Two-zone tube furnace

  • Quartz or alumina reaction tube

  • Sublimator/vaporizer for TiF₄

  • Powder collection filter at the furnace outlet

  • Gas mass flow controllers

Experimental Procedure:

  • System Setup: Assemble the two-zone tube furnace with the reaction tube. The first zone is for the sublimation of TiF₄, and the second, hotter zone is for the reaction. Connect the gas lines (Ar/N₂, NH₃) via mass flow controllers. Place a powder filter at the exhaust end of the furnace.

  • TiF₄ Vaporization: Place anhydrous TiF₄ powder in a boat within the first heating zone. Heat this zone to 250-300°C to sublimate the TiF₄. Use a carrier gas (Ar or N₂) to transport the TiF₄ vapor into the reaction zone.

  • Reaction: Heat the second furnace zone to the reaction temperature, typically between 600°C and 900°C. Introduce ammonia gas into this zone to react with the TiF₄ vapor. The overall reaction is: 2 TiF₄(g) + 8 NH₃(g) -> 2 TiN(s) + 8 NH₄F(g).[3][4]

  • Flow Rates: The molar ratio of NH₃ to TiF₄ should be high to ensure complete reaction and prevent the formation of titanium carbonitrides if a carbon-containing boat is used. A ratio of NH₃:TiF₄ > 10 is recommended.

  • Product Collection: The resulting TiN powder is carried by the gas stream and collected on the filter at the cooler, downstream end of the reaction tube. The byproduct, ammonium (B1175870) fluoride (NH₄F), is volatile and will pass through the filter, condensing in the colder exhaust tubing.

  • Passivation: After the reaction, cool the system to room temperature under an inert gas flow. The freshly synthesized TiN nanopowder can be pyrophoric. It is advisable to passivate the powder by slowly introducing a small amount of air diluted in nitrogen before exposing it to the atmosphere.

  • Characterization: Characterize the collected powder for phase composition (XRD), particle size and morphology (SEM/TEM), and elemental composition (XPS or EDS).

Workflow for Gas-Phase Synthesis of TiN

Gas_Phase_Synthesis cluster_precursors Precursor Delivery cluster_reaction Reaction Zone cluster_collection Product Collection TiF4_solid TiF₄ (solid) Vaporizer Zone 1: Vaporizer (250-300°C) TiF4_solid->Vaporizer NH3_gas NH₃ (gas) Reactor Zone 2: Reactor (600-900°C) NH3_gas->Reactor Ar_gas Ar Carrier Gas Ar_gas->Vaporizer Vaporizer->Reactor TiF₄(g) Filter Powder Filter Reactor->Filter TiN(s) + NH₄F(g) Passivation Passivation Filter->Passivation Product TiN Powder Passivation->Product

Experimental workflow for TiN synthesis via ammonolysis.

Data Presentation

Quantitative data from analogous synthesis routes for titanium-based ceramics are summarized below for reference. These values provide a starting point for optimizing the protocols using TiF₄.

Table 1: Molten Salt Synthesis Parameters for Titanium-Based Ceramics
CeramicTi SourceOther ReactantSalt SystemTemp (°C)Time (h)Avg. Particle SizeReference
TiB₂TiO₂MgB₂MgCl₂1000446-59 nm[1]
TiB₂TiH₂Amorphous BNaCl/KCl1000-60 nm[2]
TiCTi powderCarbon BlackNaCl-KCl800-9002-3~50 nm
TiCTi powderCarbon BlackLiCl-KCl-KF1100610-20 nm
Table 2: Gas-Phase Synthesis Parameters for Titanium Nitride
Ti PrecursorN SourceSubstrate/MethodTemp (°C)PressureResulting Material PropertiesReference
H₂[TiO(C₂O₄)₂]NH₃Powder Synthesis700-900Atmospheric~70 nm granular powder[3]
TiCl₄NH₃CVD Film410Low PressureResistivity: 480 µΩ·cm, Cl: 2%
TiBr₄NH₃CVD Film500AtmosphericResistivity: ~200 µΩ·cm, Br: ~1%
TDMATNH₃CVD Film280-370AtmosphericResistivity: 1500-1600 µΩ·cm

Concluding Remarks

Titanium(IV) fluoride presents a promising, albeit less explored, precursor for the synthesis of advanced titanium-based ceramics. The protocols provided herein are based on sound chemical principles and analogous systems, offering a robust starting point for research and development. The molten salt synthesis route is particularly advantageous for producing nanostructured powders with controlled morphology, while gas-phase ammonolysis is suitable for creating high-purity TiN. Further optimization of reaction parameters will be necessary to achieve desired material properties for specific applications. Researchers should pay close attention to the handling of anhydrous TiF₄ and the management of corrosive fluoride byproducts.

References

Troubleshooting & Optimization

Technical Support Center: Titanium Tetrafluoride (TiF₄) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Titanium tetrafluoride (TiF₄) as a catalyst.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with TiF₄ catalysis.

Issue 1: Low or No Conversion in Dehydrative Etherification

Q1: I am attempting a dehydrative etherification of a secondary alcohol using TiF₄, but I am observing very low conversion to the desired ether product. What are the potential causes and how can I improve the yield?

A1: Low conversion in TiF₄-catalyzed dehydrative etherification can stem from several factors. Firstly, ensure the anhydrous nature of your reaction conditions. This compound is highly hygroscopic and will readily react with water, leading to catalyst deactivation.[1] All solvents and reagents should be rigorously dried before use. Secondly, the catalyst loading is crucial. For the self-etherification of diphenylmethanols, a catalyst loading of 50 mol% is often sufficient for efficient conversion.[2][3] For cross-etherification reactions with primary alcohols, a lower catalyst loading of 25 mol% in refluxing toluene (B28343) has been shown to be effective.[2][3] Lastly, consider the reaction temperature and solvent. While reactions with diphenylmethanols can be facile at room temperature in solvents like diethyl ether or dichloromethane (B109758), cross-etherification with less reactive primary alcohols may require higher temperatures, such as refluxing in toluene.[2][3][4]

Issue 2: Formation of Unexpected Side Products in Reactions with Aromatic Substrates

Q2: While performing a TiF₄-catalyzed reaction with an aromatic solvent like toluene, I isolated a significant amount of an unexpected alkylated aromatic compound instead of my target product. Why is this happening and how can I prevent it?

A2: The formation of alkylated aromatic side products is likely due to a competing Friedel-Crafts alkylation reaction.[2] TiF₄ is a strong Lewis acid that can promote the formation of carbocation intermediates from alcohols, which can then alkylate electron-rich aromatic solvents like toluene.[1][2] This is particularly prevalent at higher temperatures. To minimize this side reaction, consider using a less reactive, non-aromatic solvent such as dichloromethane or hexanes if your substrate is sufficiently reactive at lower temperatures.[2] If a higher temperature is necessary, you may need to accept a lower yield of the desired product or explore alternative catalytic systems.

Issue 3: Catalyst Inactivity in Direct Amidation Reactions

Q3: I am trying to synthesize an amide from a carboxylic acid and an amine using TiF₄ as a catalyst, but the reaction is not proceeding. What are the optimal conditions for this transformation?

A3: For the direct amidation of carboxylic acids using TiF₄, the reaction conditions are dependent on the nature of the carboxylic acid. Aromatic carboxylic acids typically require a higher catalyst loading of 10 mol% and a reaction time of 24 hours in refluxing toluene.[5] In contrast, aliphatic carboxylic acids are generally more reactive and may require a lower catalyst loading of only 5 mol% and a shorter reaction time of 12 hours under the same solvent and temperature conditions.[5] Ensure that your reaction is heated to reflux in toluene to achieve optimal catalytic activity. If you are still observing no reaction, verify the purity and dryness of your starting materials and solvent, as water can deactivate the TiF₄ catalyst.

Frequently Asked Questions (FAQs)

Q4: What is the nature of this compound and why is it used as a catalyst?

A4: this compound (TiF₄) is a white, hygroscopic solid that is a strong Lewis acid.[1] Its Lewis acidity allows it to activate a variety of functional groups, making it a useful catalyst in organic synthesis. For example, it can catalyze reactions such as dehydrative etherification, Friedel-Crafts alkylation, and direct amidation.[2][3][5]

Q5: How should I handle and store this compound?

A5: Due to its hygroscopic nature, TiF₄ should be handled in an inert atmosphere, such as in a glovebox, to prevent exposure to moisture.[1] It should be stored in a tightly sealed container in a dry environment.

Q6: My TiF₄ catalyst appears to have lost activity over time. Can it be regenerated?

A6: Catalyst deactivation is a common issue in catalysis.[6][7] For TiF₄, deactivation is often caused by hydrolysis due to exposure to moisture.[1] While regeneration of fluoride-poisoned catalysts can be challenging, it may be possible to reactivate the catalyst by heating it under a vacuum or a stream of inert gas to remove adsorbed water. However, severe hydrolysis can lead to the formation of titanium oxides, which may not be easily converted back to the active fluoride (B91410) form. In many laboratory settings, it is often more practical to use fresh, anhydrous TiF₄ for subsequent reactions.

Data Presentation

Table 1: Optimization of Reaction Conditions for Dehydrative Dimerization of Diphenylmethanol (B121723)

Catalyst Loading (mol%)SolventReaction Time (h)Yield (%)Reference
50Diethyl Ether0.591[2][3]
50Dichloromethane197[2][3]
50Hexanes195[2]
50Toluene184 (16% Friedel-Crafts product)[2]
25Diethyl Ether2450[2]

Table 2: TiF₄-Catalyzed Cross-Etherification of Diphenylmethanol with Primary Alcohols

Primary AlcoholCatalyst Loading (mol%)SolventTemperatureReaction Time (h)Yield (%)Reference
Benzyl alcohol25TolueneReflux291[2][4]
Methanol25TolueneReflux296[2]
Ethanol25TolueneReflux291[2]
n-Butanol25TolueneReflux296[2]

Table 3: Conditions for TiF₄-Catalyzed Direct Amidation

Carboxylic Acid TypeCatalyst Loading (mol%)SolventTemperatureReaction Time (h)Yield Range (%)Reference
Aromatic10TolueneReflux2460-99[5]
Aliphatic5TolueneReflux1260-99[5]

Experimental Protocols

Protocol 1: General Procedure for TiF₄-Catalyzed Dehydrative Etherification of Diphenylmethanol

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the diphenylmethanol substrate.

  • Add the appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane) to achieve a concentration of approximately 0.33 M.

  • Add this compound (50 mol%) to the solution with stirring.

  • Stir the reaction mixture at room temperature for the specified time (typically 0.5-1 hour).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired bis(benzhydryl) ether.

Protocol 2: General Procedure for TiF₄-Catalyzed Direct Amidation

  • In a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, combine the carboxylic acid and the amine.

  • Add anhydrous toluene as the solvent.

  • Add this compound (5-10 mol% depending on the carboxylic acid) to the mixture.

  • Heat the reaction mixture to reflux and maintain for the required time (12-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude amide by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware under inert atmosphere reagents Add anhydrous substrate and solvent start->reagents catalyst Add TiF₄ catalyst reagents->catalyst react Stir at specified temperature and time catalyst->react monitor Monitor reaction progress (TLC/GC-MS) react->monitor quench Quench reaction monitor->quench extract Extract product quench->extract purify Purify product (Chromatography) extract->purify analyze Characterize final product purify->analyze

Caption: General experimental workflow for a TiF₄-catalyzed reaction.

Troubleshooting_Flowchart decision decision issue issue solution solution start Start issue_node Low or No Conversion start->issue_node check_anhydrous Are all reagents and solvents anhydrous? issue_node->check_anhydrous dry_materials Rigorously dry all materials and restart check_anhydrous->dry_materials No check_loading Is catalyst loading optimal? check_anhydrous->check_loading Yes dry_materials->issue_node adjust_loading Adjust TiF₄ loading (e.g., 25-50 mol%) check_loading->adjust_loading No check_temp Is reaction temperature appropriate? check_loading->check_temp Yes adjust_loading->issue_node adjust_temp Increase temperature (e.g., reflux) check_temp->adjust_temp No success Problem Resolved check_temp->success Yes adjust_temp->issue_node

Caption: Troubleshooting flowchart for low reaction conversion.

Reaction_Mechanism cluster_reactants Reactants ROH R-OH (Alcohol) intermediate [R-O-TiF₄H] Activated Complex ROH->intermediate + TiF4 TiF₄ TiF4->intermediate + carbocation R⁺ Carbocation Intermediate intermediate->carbocation - [HOTiF₄]⁻ product Product (e.g., R-O-R' or Friedel-Crafts Adduct) carbocation->product + Nucleophile

Caption: Simplified proposed mechanism for TiF₄-catalyzed reactions involving a carbocation intermediate.

References

Troubleshooting common issues in experiments involving Titanium tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Titanium tetrafluoride (TiF₄). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this versatile Lewis acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific challenges you may face.

Handling and Storage

Question 1: My TiF₄ reagent is clumpy and doesn't seem to be a fine white powder. Can I still use it?

Answer: Clumping of this compound is a strong indication of hydrolysis due to exposure to moisture. TiF₄ is extremely hygroscopic and reacts with water to form titanium oxyfluorides (TiOF₂) and eventually titanium dioxide (TiO₂), along with corrosive hydrogen fluoride (B91410) (HF) gas.[1] These impurities can significantly impact your reaction's outcome, leading to lower yields, side product formation, and inconsistent results.

  • Recommendation: It is strongly advised not to use clumped or discolored TiF₄. For best results, use a fresh, unopened container of high-purity TiF₄. If you suspect minor exposure to moisture, you may attempt to purify the TiF₄ by sublimation.

Question 2: What are the best practices for handling and storing TiF₄ to prevent hydrolysis?

Answer: Due to its high moisture sensitivity, all handling of TiF₄ should be performed under an inert atmosphere, such as in a glovebox with low moisture and oxygen levels.

  • Storage: Store TiF₄ in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere within a glovebox.

  • Handling:

    • Work in a glovebox with an atmosphere of argon or nitrogen.

    • Use dry solvents and glassware. Glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere before use.

    • Use septa and syringes for transferring solvents and reagents to maintain an inert atmosphere.

Reaction Setup and Execution

Question 3: My reaction with TiF₄ is giving a low yield. What are the possible causes and how can I troubleshoot this?

Answer: Low yields in reactions involving TiF₄ can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: As mentioned, the primary suspect is often hydrolyzed TiF₄. Ensure your TiF₄ is a fine, white powder.

  • Solvent and Reagent Purity: The presence of water or other protic impurities in your solvent or other reagents can consume the TiF₄. Use freshly dried, anhydrous solvents and ensure all other reagents are free from moisture.

  • Reaction Temperature: Some reactions require specific temperature control. Ensure your reaction is being conducted at the optimal temperature. For some catalytic applications, refluxing in a solvent like toluene (B28343) is necessary.

  • Stoichiometry: Carefully check the stoichiometry of your reactants. As a strong Lewis acid, TiF₄ can form stable adducts with reactants or products, potentially requiring a higher catalyst loading than anticipated.

  • Mixing: In heterogeneous reactions, ensure efficient stirring to maximize the surface area contact between the solid TiF₄ and the other reactants.

Question 4: I am observing unexpected side products in my reaction. What are the likely culprits?

Answer: The formation of side products is often linked to the reactivity of TiF₄ and the presence of impurities.

  • Hydrolysis Products: As mentioned, TiOF₂ and TiO₂ are common byproducts if moisture is present. These are generally insoluble and can complicate purification.

  • Reaction with Solvent: TiF₄ can react with certain solvents, especially at elevated temperatures. For example, it can form adducts with ethers and nitriles.[2] While often the intended first step, in some cases this can lead to further, undesired reactions.

  • Substrate or Product Decomposition: The strong Lewis acidity of TiF₄ can sometimes lead to the degradation of sensitive substrates or products. If you suspect this, try running the reaction at a lower temperature or with a shorter reaction time.

Product Analysis and Purification

Question 5: How can I confirm the presence of fluorine in my product after a reaction with TiF₄?

Answer: ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Fluorine has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR analysis. The chemical shift of the fluorine atoms will be indicative of their bonding environment. For example, TiF₄ adducts show distinct signals for terminal and bridging fluorine atoms.

Question 6: I am having trouble purifying my product. What methods are recommended?

Answer: The purification method will depend on the properties of your product.

  • Filtration: If your product is soluble and the byproducts (like TiO₂) are insoluble, simple filtration under an inert atmosphere can be effective.

  • Sublimation: If your product is volatile, sublimation can be an excellent purification method, as it avoids the use of solvents.[3][4][5][6][7]

  • Crystallization: Standard crystallization techniques can be used if a suitable solvent system is found.

  • Column Chromatography: For non-volatile, soluble products, column chromatography on silica (B1680970) gel or alumina (B75360) may be an option, but care must be taken as the stationary phase can react with Lewis acidic compounds. It is advisable to use deactivated silica or alumina.

Quantitative Data Summary

For ease of comparison, the following table summarizes key quantitative data related to this compound.

PropertyValueSource(s)
Molar Mass123.861 g/mol [2]
Melting Point377 °C[2]
Sublimation PointSublimes, no boiling point at atmospheric pressure.[2]
Density2.798 g/cm³[2]
¹⁹F NMR Chemical Shifts
cis-TiF₄(CH₃CN)₂Two equal intensity triplets[8]
Polymeric FluoroanionsBridging fluorines at high field, terminal fluorines at low field.[9]
General Range for -CF-+140 to +250 ppm (relative to CFCl₃)[10]

Key Experimental Protocols

Below are detailed methodologies for common procedures involving this compound.

Protocol 1: Purification of this compound by Sublimation

This protocol is essential for ensuring the use of high-purity, anhydrous TiF₄ in your experiments.

Materials:

  • Crude this compound

  • Sublimation apparatus (including a cold finger)

  • High-vacuum pump

  • Heating mantle or oil bath

  • Schlenk flask for collecting the purified product

Procedure:

  • Assemble the sublimation apparatus and ensure all glassware is thoroughly dried.

  • In a glovebox, load the crude TiF₄ into the bottom of the sublimation apparatus.

  • Assemble the rest of the apparatus, including the cold finger, and attach it to a high-vacuum line.

  • Slowly evacuate the apparatus to a pressure of <0.1 mmHg.

  • Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.

  • Gently heat the bottom of the apparatus using a heating mantle or oil bath to a temperature just below the sublimation point of TiF₄. The sublimation temperature will be lower under vacuum.

  • The pure TiF₄ will sublime and deposit as fine white crystals on the cold finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Gently vent the apparatus with a dry, inert gas (e.g., argon or nitrogen).

  • In a glovebox, carefully scrape the purified TiF₄ crystals from the cold finger into a clean, dry Schlenk flask for storage.

Protocol 2: Synthesis of a cis-TiF₄(CH₃CN)₂ Adduct

This protocol describes the formation of a common TiF₄ adduct, which can be a useful starting material or catalyst.

Materials:

  • Purified this compound

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

  • Schlenk flask and other standard inert atmosphere glassware

  • Cannula or syringe for liquid transfers

Procedure:

  • In a glovebox, weigh the desired amount of purified TiF₄ into a dry Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask and remove it from the glovebox.

  • On a Schlenk line, add anhydrous dichloromethane to the flask via cannula or syringe to create a suspension.

  • In a separate flask, prepare a solution of 2 equivalents of anhydrous acetonitrile in anhydrous dichloromethane.

  • Slowly add the acetonitrile solution to the stirred TiF₄ suspension at room temperature.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours). The formation of the adduct may be observed as the solid TiF₄ dissolves.

  • The product can be isolated by removing the solvent under vacuum. The resulting solid is the cis-TiF₄(CH₃CN)₂ adduct.

  • Characterize the product using techniques such as ¹⁹F NMR and FTIR spectroscopy to confirm its identity and purity.

Visualizations

Troubleshooting Workflow for TiF₄ Reactions

The following diagram illustrates a logical workflow for troubleshooting common issues in experiments involving this compound.

G Troubleshooting Workflow for TiF4 Reactions start Reaction Issue (e.g., Low Yield, Side Products) check_reagent Check TiF4 Reagent: Is it a fine, white powder? start->check_reagent hydrolyzed Likely Hydrolyzed. Purify by sublimation or use fresh reagent. check_reagent->hydrolyzed No reagent_ok Reagent appears good. check_reagent->reagent_ok Yes end Resolution hydrolyzed->end check_conditions Review Reaction Conditions: - Anhydrous solvents/reagents? - Correct temperature? - Proper stoichiometry? reagent_ok->check_conditions conditions_bad Address deficiencies: - Dry solvents/reagents. - Optimize temperature. - Adjust stoichiometry. check_conditions->conditions_bad No conditions_ok Conditions seem correct. check_conditions->conditions_ok Yes conditions_bad->end check_setup Examine Experimental Setup: - Inert atmosphere maintained? - Efficient stirring? conditions_ok->check_setup setup_bad Improve setup: - Check for leaks. - Use appropriate stirring method. check_setup->setup_bad No setup_ok Setup is robust. check_setup->setup_ok Yes setup_bad->end analyze_byproducts Characterize Byproducts: - Use NMR, FTIR, etc. - Identify unexpected species. setup_ok->analyze_byproducts reassess Re-evaluate Reaction Pathway: - Consider alternative mechanisms. - Investigate substrate/product stability. analyze_byproducts->reassess reassess->end

Caption: A logical guide for troubleshooting common experimental issues with TiF₄.

This technical support center aims to provide practical guidance for your experiments with this compound. For further assistance, consulting the primary literature for your specific reaction is always recommended.

References

Technical Support Center: Refined Protocols for the Safe Handling of Titanium Tetrafluoride (TiF₄)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and use of titanium tetrafluoride (TiF₄). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures involving this reactive and corrosive compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound (TiF₄)?

A1: this compound is a white, hygroscopic solid that presents several significant hazards.[1][2] It is corrosive and can cause severe burns to the skin and eyes upon contact.[3][4] Inhalation of TiF₄ dust is harmful and can irritate the respiratory tract.[4][5] A critical hazard is its violent reaction with water or moisture, which produces toxic and corrosive fumes, including hydrogen fluoride (B91410) (HF).[6][7] Ingestion is also toxic.[1][4]

Q2: What are the immediate first aid measures in case of TiF₄ exposure?

A2:

  • Skin Contact: Immediately brush off any solid TiF₄, then flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink milk if possible.[4][6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Q3: What personal protective equipment (PPE) is mandatory when handling TiF₄?

A3: A comprehensive PPE setup is crucial when working with TiF₄. This includes:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation or punctures before use.

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against dust particles and splashes.[4][8]

  • Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of exposure, a full-body chemical-resistant suit may be necessary.[3][4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a fume hood.[3][4] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for acid gases and particulates should be used.[4]

Q4: How should TiF₄ be properly stored?

A4: TiF₄ must be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[6] It is highly sensitive to moisture and should be kept in a tightly sealed container to prevent hydrolysis.[4] The storage area should be designated for corrosive materials.

Q5: What is the correct procedure for disposing of TiF₄ waste?

A5: TiF₄ waste is considered hazardous and must be disposed of according to all federal, state, and local regulations.[9][10] It should be collected in a designated, labeled, and sealed container. Do not mix TiF₄ waste with other chemical waste streams unless compatibility has been confirmed. Contact your institution's environmental health and safety department for specific disposal procedures.

Troubleshooting Guide

Scenario 1: You observe the TiF₄ powder fuming or releasing vapors upon opening the container.

  • Possible Cause: The container has been exposed to moisture, causing the TiF₄ to hydrolyze and release hydrogen fluoride (HF) gas.

  • Solution:

    • Do not inhale the fumes. If not already working in a fume hood, carefully close the container (if safe to do so) and move it to a fume hood immediately.

    • Ensure your PPE is fully donned, including respiratory protection if necessary.

    • If the fuming is vigorous, evacuate the immediate area and follow your laboratory's emergency response procedures.

    • If the fuming is minor and contained within a fume hood, you may proceed with your experiment, but be aware that the TiF₄ has partially decomposed, which could affect your reaction.

Scenario 2: A small amount of TiF₄ powder is spilled inside the fume hood.

  • Possible Cause: Accidental mishandling during weighing or transfer.

  • Solution:

    • Ensure the fume hood sash is at the appropriate height.

    • Wearing your full PPE, gently cover the spill with a dry, inert absorbent material like sand or sodium bicarbonate. Do not use water or combustible materials.

    • Carefully sweep the mixture into a designated hazardous waste container.

    • Wipe the area with a cloth dampened with an appropriate solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water. All cleaning materials should be disposed of as hazardous waste.

Scenario 3: A reaction involving TiF₄ becomes unexpectedly vigorous and starts to heat up rapidly.

  • Possible Cause: The reaction may be more exothermic than anticipated, or there may be trace amounts of water in your reagents or solvents, accelerating the reaction.

  • Solution:

    • Be prepared for this possibility by having an ice bath readily available. If the reaction vessel is not already in one, place it in an ice bath to cool it down.

    • If the reaction is still difficult to control, you may need to quench it. A common method for quenching reactive metal fluorides is to slowly add a high-boiling point, inert solvent to dilute the reaction mixture, followed by a very slow and careful addition of a quenching agent like isopropanol.

    • If the situation becomes uncontrollable, activate your laboratory's emergency response system.

Scenario 4: You notice a white precipitate forming when adding TiF₄ to your reaction solvent.

  • Possible Cause: The solvent may contain trace amounts of water, leading to the formation of titanium oxides or oxyfluorides.

  • Solution:

    • This indicates that your solvent is not sufficiently anhydrous. The presence of these byproducts may interfere with your reaction.

    • It is recommended to stop the experiment and obtain a fresh, properly dried solvent. Anhydrous solvents should be used for reactions with TiF₄.

Data Presentation

Table 1: Key Physical and Chemical Properties of TiF₄

PropertyValue
Molar Mass 123.86 g/mol [9]
Appearance White crystalline solid[2][9]
Density 2.80 g/cm³[9]
Melting Point 284 °C (543 °F)[9]
Solubility in Water Reacts violently

Table 2: Exposure Limits for Fluorides

OrganizationLimitValue
ACGIH TLV TWA (as F)2.5 mg/m³[6]
OSHA PEL TWA (as F)2.5 mg/m³[1]
NIOSH IDLH (as F)250 mg/m³[6]

Experimental Protocols

Methodology for a TiF₄-Catalyzed Amidation Reaction

This protocol is adapted from a literature procedure and should be performed with all necessary safety precautions for handling TiF₄.[1]

  • Preparation:

    • All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • All solvents (e.g., toluene) and liquid reagents must be anhydrous and deoxygenated.

  • Reaction Setup:

    • In a glovebox or under a positive pressure of inert gas, add the carboxylic acid (1.0 mmol), the amine (1.2 mmol), and a magnetic stir bar to a flame-dried round-bottom flask.

    • Add anhydrous toluene (B28343) (5 mL) to the flask.

    • In a separate vial within the glovebox, weigh the desired amount of TiF₄ catalyst (e.g., 5-10 mol%).

  • Initiation and Monitoring:

    • Carefully add the TiF₄ to the reaction mixture under a blanket of inert gas.

    • Equip the flask with a reflux condenser under a nitrogen or argon atmosphere.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: This quenching step can be exothermic and may release gas. Perform this step slowly in an ice bath.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_process Reaction and Monitoring cluster_workup Work-up and Purification prep1 Dry Glassware prep2 Use Anhydrous Solvents prep1->prep2 react1 Add Reagents to Flask prep2->react1 react3 Add Catalyst to Reaction react1->react3 react2 Weigh TiF₄ Catalyst react2->react3 proc1 Heat to Reflux react3->proc1 proc2 Monitor by TLC/GC-MS proc1->proc2 work1 Cool to Room Temperature proc2->work1 work2 Quench with NaHCO₃ (aq) work1->work2 work3 Extract with Organic Solvent work2->work3 work4 Dry, Filter, Concentrate work3->work4 work5 Purify by Chromatography work4->work5

Caption: Workflow for a TiF₄-Catalyzed Reaction.

Spill_Response_Workflow spill TiF₄ Spill Occurs assess Assess Spill Size and Location spill->assess ppe Ensure Full PPE is Worn assess->ppe small_spill Small Spill in Fume Hood large_spill Large Spill or Outside Hood small_spill->large_spill No cover Cover with Dry Inert Absorbent (e.g., sand, sodium bicarbonate) small_spill->cover Yes evacuate Evacuate Immediate Area large_spill->evacuate ppe->small_spill collect Sweep into Hazardous Waste Container cover->collect clean Decontaminate Spill Area collect->clean alert Alert Supervisor and EH&S evacuate->alert

Caption: Decision-Making for TiF₄ Spill Response.

Exposure_Response_Logic cluster_skin Skin Exposure cluster_eye Eye Exposure cluster_inhalation Inhalation Exposure cluster_ingestion Ingestion exposure Potential TiF₄ Exposure route Identify Route of Exposure exposure->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion brush_off Brush off Solid flush_skin Flush with Water (15+ min) brush_off->flush_skin remove_clothing Remove Contaminated Clothing flush_skin->remove_clothing seek_medical Seek IMMEDIATE Medical Attention remove_clothing->seek_medical flush_eye Flush Eyes with Water (15+ min) flush_eye->seek_medical fresh_air Move to Fresh Air assist_breathing Provide Respiratory Support if Needed fresh_air->assist_breathing assist_breathing->seek_medical no_vomit Do NOT Induce Vomiting rinse_mouth Rinse Mouth with Water no_vomit->rinse_mouth rinse_mouth->seek_medical

Caption: First Aid Response to TiF₄ Exposure.

References

Technical Support Center: Industrial-Scale Production of Titanium Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the industrial-scale production of Titanium Tetrafluoride (TiF₄).

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound

Q: Our synthesis of TiF₄ via the reaction of Titanium Tetrachloride (TiCl₄) and Hydrogen Fluoride (HF) is resulting in a lower than expected yield. What are the potential causes and how can we troubleshoot this?

A: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction between TiCl₄ and HF may not be going to completion.

    • Solution: Ensure an excess of HF is used to drive the reaction forward.[1] Monitor the reaction temperature closely; while the reaction can proceed at ambient temperatures, gentle heating may be required to ensure completion. However, avoid excessive temperatures that could lead to the premature sublimation of TiF₄.

  • Loss of Product During Synthesis: TiF₄ is volatile and can be lost if the reaction vessel is not properly sealed or if the temperature is too high.

    • Solution: Use a well-sealed reactor made of materials resistant to HF and TiCl₄, such as platinum or copper.[2] Maintain a controlled temperature throughout the reaction.

  • Side Reactions: The presence of moisture can lead to the formation of titanium oxyfluorides, reducing the yield of pure TiF₄.

    • Solution: Use anhydrous HF and ensure all reactants and equipment are thoroughly dried before use. TiF₄ is highly hygroscopic and will readily react with water.[1]

  • Inadequate Mixing: Poor mixing of the reactants can lead to localized areas of incomplete reaction.

    • Solution: Implement efficient stirring or agitation within the reactor to ensure thorough mixing of TiCl₄ and HF.

Problem 2: Product Contamination and Discoloration

Q: The synthesized TiF₄ is not a pure white powder and shows some discoloration. What are the likely impurities and how can they be removed?

A: Discoloration of TiF₄ often indicates the presence of impurities, which can include unreacted starting materials, byproducts, or corrosion products.

  • Common Impurities:

    • Titanium Oxides/Oxyfluorides: Formed due to the presence of moisture.

    • Iron Fluorides (e.g., FeF₃): Can be introduced if starting from ilmenite (B1198559) ore or from corrosion of steel components.

    • Silicon Tetrafluoride (SiF₄): A common impurity when starting from raw materials containing silica.

  • Troubleshooting and Purification:

    • Sublimation: The primary method for purifying TiF₄ is sublimation.[1] Heating the crude product under controlled temperature and pressure allows the TiF₄ to vaporize and then re-solidify in a purer form, leaving less volatile impurities behind.

    • Fractional Distillation (for TiCl₄): If the TiCl₄ starting material is impure, it should be purified by fractional distillation before use.

    • Material Selection: Use reactors and handling equipment made of materials resistant to corrosion by HF and other reactants.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale production methods for this compound?

A1: There are two main methods for the industrial production of TiF₄:

  • Reaction of Titanium Tetrachloride (TiCl₄) with Hydrogen Fluoride (HF): This is a common method where TiCl₄ is treated with an excess of anhydrous HF. The reaction produces TiF₄ and hydrogen chloride (HCl) as a byproduct.[1]

  • Direct Fluorination of Titanium Metal: High-purity titanium metal powder can be directly reacted with fluorine gas to produce TiF₄. This method can yield a high-purity product but is often more expensive due to the cost of fluorine gas and titanium metal.

Q2: What are the critical safety precautions to take when working with this compound and its precursors?

A2: Safety is paramount when handling the materials involved in TiF₄ production.

  • Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield, must be worn. A calcium gluconate gel should be readily available as an antidote for skin contact.

  • Titanium Tetrachloride (TiCl₄): TiCl₄ is a corrosive liquid that reacts violently with water, releasing HCl gas. It should be handled in a dry, inert atmosphere.

  • This compound (TiF₄): TiF₄ is a hygroscopic and corrosive solid.[1] Inhalation or contact with skin can cause severe burns. It should be handled in a dry environment, and appropriate PPE should be worn.

Q3: How can the corrosive byproducts of the TiCl₄ + HF reaction be managed?

A3: The primary corrosive byproduct is hydrogen chloride (HCl) gas. This needs to be scrubbed from the exhaust gas stream. A common method is to pass the gas through a packed bed scrubber containing a basic solution, such as sodium hydroxide, to neutralize the HCl. The resulting salt solution must then be disposed of in accordance with environmental regulations.

Q4: What is the optimal temperature for the sublimation purification of this compound?

A4: The sublimation of TiF₄ should be carried out at a temperature that allows for a reasonable rate of sublimation without significant decomposition or carryover of less volatile impurities. Studies on the sublimation of titanium fluorides from fluorinated dust suggest that an optimal temperature is around 600 ± 10 °C for achieving a high degree of sublimation (up to 99%).[2] However, the exact temperature may vary depending on the specific setup and the nature of the impurities.

Data Presentation

Table 1: Comparison of Industrial TiF₄ Synthesis Methods

FeatureTiCl₄ + HF MethodDirect Fluorination of Ti Metal
Primary Reactants Titanium Tetrachloride (TiCl₄), Hydrogen Fluoride (HF)Titanium Metal (Ti), Fluorine Gas (F₂)
Typical Purity >99% after sublimation>99.5%
Key Byproducts Hydrogen Chloride (HCl)None
Relative Cost LowerHigher
Primary Safety Concerns Handling of corrosive TiCl₄ and highly toxic HFHandling of reactive F₂ gas and pyrophoric Ti powder

Table 2: Troubleshooting Guide - Summary of Key Parameters

IssueParameter to CheckRecommended Action
Low Yield Reactant StoichiometryEnsure excess HF is used.
Reaction TemperatureMaintain gentle heating; avoid excessive temperatures.
Reactor SealCheck for and eliminate any leaks.
Product Impurity Moisture ContentUse anhydrous reactants and dry equipment.
Sublimation TemperatureOptimize temperature to separate from less volatile impurities.
Sublimation PressureControl vacuum level to enhance sublimation rate.
Corrosion Material CompatibilityUse HF-resistant materials like platinum, copper, or specialized alloys.
Byproduct ManagementImplement an efficient gas scrubbing system for HCl.

Experimental Protocols

Protocol 1: Synthesis of this compound from TiCl₄ and HF

  • Preparation: Ensure the reactor (e.g., a platinum or copper vessel) and all associated glassware are thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: In a fume hood, carefully charge the reactor with a stoichiometric amount of purified Titanium Tetrachloride (TiCl₄).

  • Reactant Addition: Slowly add a stoichiometric excess of anhydrous Hydrogen Fluoride (HF) to the reactor while maintaining a controlled temperature and constant stirring.

  • Reaction: Allow the reaction to proceed for several hours. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.

  • Initial Product Isolation: After the reaction is complete, slowly heat the mixture to drive off the excess HF and the HCl byproduct. The crude TiF₄ will remain as a solid.

  • Purification: Transfer the crude TiF₄ to a sublimation apparatus. Heat the apparatus under vacuum to the optimal sublimation temperature (e.g., starting around 284°C and optimizing as needed). Collect the purified TiF₄ crystals on a cold finger or in a cooler part of the apparatus.

  • Product Handling: Once cooled to room temperature under an inert atmosphere, transfer the purified, white crystalline TiF₄ to a dry, tightly sealed container for storage.

Visualizations

experimental_workflow Experimental Workflow for TiF₄ Synthesis and Purification prep Reactor Preparation charge Charge with TiCl₄ prep->charge add_hf Add Anhydrous HF charge->add_hf react Reaction add_hf->react isolate Isolate Crude TiF₄ react->isolate byproduct HCl/HF Gas (to Scrubber) react->byproduct purify Sublimation Purification isolate->purify isolate->byproduct store Store Purified TiF₄ purify->store

Caption: Workflow for TiF₄ synthesis from TiCl₄ and HF, including purification.

troubleshooting_logic Troubleshooting Logic for Low TiF₄ Yield start Low TiF₄ Yield Detected check_reaction Check for Incomplete Reaction start->check_reaction check_loss Investigate Product Loss start->check_loss check_side_reactions Analyze for Side Reactions start->check_side_reactions solution_stoichiometry Increase HF Stoichiometry check_reaction->solution_stoichiometry If incomplete solution_temp Optimize Reaction Temperature check_reaction->solution_temp If incomplete solution_seal Ensure Reactor is Well-Sealed check_loss->solution_seal If loss detected solution_moisture Use Anhydrous Reactants/Equipment check_side_reactions->solution_moisture If oxides present

Caption: Decision tree for troubleshooting low yields in TiF₄ production.

References

Validation & Comparative

A Comparative Analysis of Titanium Tetrafluoride and Sodium Fluoride for Enamel Remineralization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective agents to combat dental caries and promote enamel remineralization is a cornerstone of dental research. While sodium fluoride (B91410) (NaF) has long been the gold standard, titanium tetrafluoride (TiF4) has emerged as a promising alternative, demonstrating significant potential in preventing demineralization and enhancing remineralization. This guide provides an objective comparison of the performance of TiF4 and NaF, supported by experimental data, detailed methodologies, and mechanistic diagrams to inform future research and development.

Mechanism of Action: A Tale of Two Fluorides

The fundamental difference in the efficacy of TiF4 and NaF lies in their distinct mechanisms of action upon interaction with the enamel surface.

Sodium Fluoride (NaF) primarily acts by promoting the formation of fluorapatite (B74983) [Ca10(PO4)6F2] from hydroxyapatite (B223615) [Ca10(PO4)6(OH)2], the main mineral component of enamel.[1] When fluoride ions are present in the oral environment, they can replace the hydroxyl groups in the hydroxyapatite crystal lattice during remineralization cycles.[1] This substitution results in a more stable and less acid-soluble crystal structure.[1] Additionally, NaF application leads to the formation of calcium fluoride (CaF2) globules on the enamel surface, which act as a pH-controlled fluoride reservoir, releasing fluoride ions during acidic challenges to inhibit demineralization and support remineralization.[2][3]

NaF_Mechanism cluster_enamel Enamel Surface Hydroxyapatite Hydroxyapatite Remineralization Remineralization Hydroxyapatite->Remineralization NaF NaF F_ions Fluoride Ions (F⁻) NaF->F_ions CaF2 Calcium Fluoride (CaF₂) Reservoir F_ions->CaF2 F_ions->Remineralization pH > 5.5 Fluorapatite Fluorapatite (More acid-resistant) Remineralization->Fluorapatite

Caption: Mechanism of Sodium Fluoride (NaF) in Enamel Remineralization.

This compound (TiF4) , in contrast, offers a dual-protection mechanism. Upon application, the highly acidic nature of the TiF4 solution facilitates the uptake of fluoride into the enamel.[4] Simultaneously, TiF4 reacts with the enamel surface to form an acid-resistant, glaze-like layer.[4][5][6] This layer is primarily composed of titanium dioxide (TiO2) and other organometallic complexes.[4][7] This physical barrier protects the underlying enamel from acid attacks.[5] The fluoride ions released during this reaction also contribute to the formation of fluorapatite, similar to NaF.

TiF4_Mechanism cluster_enamel Enamel Surface Hydroxyapatite Hydroxyapatite Remineralization Remineralization Hydroxyapatite->Remineralization TiF4 TiF4 TiO2_layer Titanium Dioxide (TiO₂) Glaze-like Layer (Acid-resistant physical barrier) TiF4->TiO2_layer F_ions Fluoride Ions (F⁻) TiF4->F_ions TiO2_layer->Hydroxyapatite protects F_ions->Remineralization Fluorapatite Fluorapatite (More acid-resistant) Remineralization->Fluorapatite

Caption: Mechanism of this compound (TiF4) in Enamel Protection.

Performance Comparison: Quantitative Data

The following tables summarize quantitative data from various in vitro and in situ studies comparing the performance of TiF4 and NaF in preventing demineralization and promoting remineralization.

Table 1: Effect on Enamel Microhardness

StudyAgent(s)ConcentrationTreatmentOutcome (Vickers Hardness Number - VHN)Key Finding
Al-Hassnawi et al. (2022)[7]6% TiF46%Single application after demineralizationSignificant increase in microhardness (p<0.05)TiF4 significantly increased the microhardness of demineralized enamel.
Comar et al. (cited in[4])TiF4 vs. NaFNot SpecifiedNot SpecifiedTiF4 was able to remineralize initial caries lesions while NaF was not in more extensive caries.In more extensive caries, only TiF4 was able to remineralize the lesion.
Magalhães et al. (2012)[8]4% TiF4 + MFP dentifrice vs. MFP dentifrice alone4%Single TiF4 application + 4 weeks brushing74.5% reduction in lesion size (TiF4+MFP) vs. 67% (MFP alone)No statistically significant difference between the two groups.

Table 2: Prevention of Enamel Demineralization (Mineral Loss and Lesion Depth)

StudyAgent(s)ConcentrationTreatmentOutcomeKey Finding
Schlueter et al. (2007)[9]1.64% w/v TiF4 vs. 2.2% w/v NaF1.64% TiF4, 2.2% NaF5 min daily application for 5 days with cyclic de- and remineralizationEnamel mineral loss (µm) after 3 days: TiF4: 34.2 ± 13.1, NaF: 61.7 ± 15.0, Control: 121.0 ± 27.0TiF4 was significantly more effective than NaF in reducing enamel mineral loss.
Souza et al. (2021)[10]TiF4 vs. NaF vs. TiF4/NaF500 ppm F-Treatment of irradiated dentin under microcosm biofilmIntegrated mineral loss (ΔZ, vol%.μm): TiF4: 1977 ± 150, NaF: 2403 ± 235, TiF4/NaF: 2340 ± 200, Control: 4540 ± 335TiF4 showed the lowest integrated mineral loss.
Magalhães et al. (2008)[11]4% TiF4 varnish vs. NaF varnish2.45% F (TiF4), 2.26% F (NaF)Single varnish application, 5 days of cyclic de- and remineralizationCumulative erosion (µm): TiF4 varnish: 0.65 ± 0.75, NaF varnish: 1.47 ± 1.07TiF4 varnish was significantly more effective in reducing enamel erosion than NaF varnish.
Van der Wal et al. (2014)[12]1.50% TiF4 vs. 2.02% NaF (pH 1.2 and 3.5)0.48 M FPretreatment followed by erosionEnamel surface loss (µm): TiF4 (pH 1.2): -0.07 ± 0.22, NaF (pH 1.2): 0.51 ± 0.31Only TiF4 at pH 1.2 significantly reduced enamel surface loss.

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.

In Vitro Demineralization/Remineralization Cycling Model

This common in vitro model aims to simulate the dynamic process of demineralization and remineralization that occurs in the oral cavity.[13][14]

pH_Cycling_Workflow cluster_prep Sample Preparation cluster_cycling pH Cycling cluster_analysis Analysis Enamel_Blocks Enamel Blocks (Human or Bovine Teeth) Initial_Measurement Initial Measurement (e.g., Microhardness) Enamel_Blocks->Initial_Measurement Artificial_Lesion Artificial Caries Lesion Creation (Demineralizing Solution) Initial_Measurement->Artificial_Lesion Demineralization Demineralization (Acidic Buffer, e.g., pH 4.4-5.0) Artificial_Lesion->Demineralization Treatment Treatment Application (TiF₄ or NaF) Demineralization->Treatment Daily Cycle Remineralization Remineralization (Artificial Saliva, e.g., pH 7.0) Remineralization->Demineralization Repeat for several days Final_Measurement Final Measurement (e.g., Microhardness, Lesion Depth) Remineralization->Final_Measurement End of Cycling Treatment->Remineralization Data_Analysis Statistical Analysis Final_Measurement->Data_Analysis

Caption: General workflow for an in vitro pH cycling experiment.

Detailed Protocol from Schlueter et al. (2007)[9]

  • Sample Preparation: Bovine enamel samples were prepared.

  • Fluoridation: Samples were treated for 5 minutes daily with either 1.64% w/v TiF4 or 2.2% w/v NaF solutions (both at pH 1.2).

  • Cyclic De- and Remineralization: For 5 days, samples underwent a cyclic procedure:

    • Demineralization: 6 times per day for 10 minutes with citric acid (pH 2.3).

    • Remineralization: In between demineralization periods, samples were stored in a remineralizing solution.

  • Analysis: Mineral content was determined by longitudinal microradiography.

In Situ Study Design

In situ studies involve placing enamel or dentin samples in an intraoral appliance worn by volunteers, providing a more clinically relevant environment.[15]

In_Situ_Workflow cluster_prep Preparation cluster_clinical Clinical Phase cluster_analysis Analysis Enamel_Blocks Enamel Blocks with Artificial Caries Lesions Placement Placement of Blocks into Appliance Enamel_Blocks->Placement Appliance Intraoral Appliance Fabrication Appliance->Placement Volunteer Volunteer Wears Appliance Placement->Volunteer Treatment Application of TiF₄ or NaF Volunteer->Treatment No_Treatment Control Period Volunteer->No_Treatment Removal Removal of Blocks from Appliance Treatment->Removal Crossover Design No_Treatment->Removal Crossover Design Measurement Analysis of Remineralization (e.g., Microhardness, EDS) Removal->Measurement

Caption: General workflow for an in situ remineralization study.

Detailed Protocol from Comar et al. (2014)[15]

  • Study Design: A crossover, double-blind in situ study with 11 volunteers.

  • Sample Preparation: Demineralized human enamel blocks were prepared.

  • Intraoral Appliance: Volunteers wore an intraoral appliance containing five enamel blocks.

  • Treatment Groups: The blocks were randomly divided into: 4% TiF4 solution, 2% NaF gel, and a positive control. A negative control group of demineralized specimens was also included.

  • Analysis: Microhardness was tested using a Knoop penetrator, and elemental analysis was performed using an energy-dispersive spectrometer (EDS).

Concluding Remarks

The available evidence suggests that this compound is a potent agent for enamel protection, often outperforming sodium fluoride in in vitro studies, particularly in preventing demineralization and erosion.[9][11][12] The formation of an acid-resistant, glaze-like titanium dioxide layer provides a distinct advantage over the solely fluoride-based mechanism of NaF.[4][5] However, the clinical evidence for the superiority of TiF4 in remineralizing existing caries lesions is less definitive, with some studies showing no significant difference compared to NaF when used in conjunction with a fluoride dentifrice.[8]

Further well-controlled, long-term clinical trials are necessary to fully elucidate the clinical efficacy of TiF4 for both caries prevention and remineralization. Researchers and drug development professionals should consider the unique mechanism of TiF4 for the development of novel and more effective fluoride therapies. The optimization of TiF4 formulations, including concentration, pH, and delivery vehicle (e.g., solutions, varnishes, toothpastes), remains a critical area for future investigation.

References

A Comparative Guide to the Catalytic Activity of Synthesized Titanium Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Titanium Tetrafluoride's Performance in Lewis Acid Catalysis with Common Alternatives, Supported by Experimental Data.

The quest for efficient, selective, and environmentally benign catalysts is a cornerstone of modern chemical synthesis. This compound (TiF4), a strong Lewis acid, has emerged as a promising catalyst in various organic transformations.[1][2] This guide provides a comprehensive validation of the catalytic activity of synthesized TiF4, comparing its performance with established Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). The focus of this comparison will be the Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction.[3][4]

Quantitative Performance Comparison

The efficacy of a catalyst is best assessed through quantitative metrics. The following table summarizes the performance of this compound and other common Lewis acids in catalyzing acylation and amidation reactions. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature. Therefore, the data presented here is collated from various sources and should be interpreted with consideration for the potential variations in experimental setups.

CatalystReactionSubstrate 1Substrate 2Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)SelectivityReference(s)
This compound (TiF₄) AmidationBenzoic AcidBenzylamine10TolueneReflux2477-96N/A[5]
AmidationAliphatic AcidsVarious Amines5TolueneReflux1260-99N/A[5]
Aluminum Chloride (AlCl₃)Friedel-Crafts Acylation of Anisole (B1667542)AnisoleAcetyl ChlorideStoichiometricDichloromethane0 to RT1Highpara > ortho[3]
Ferric Chloride (FeCl₃)Friedel-Crafts Acylation of Phenolsp-CresolAcetic AcidStoichiometricN/A (Microwave)N/A< 0.195ortho[6]
Zinc Chloride (ZnCl₂)Friedel-Crafts Acylation of AnisoleAnisoleAcetic Anhydride (B1165640)CatalyticN/A80N/AHighN/A[7]

Note: "N/A" indicates that the data was not specified in the cited source. The term "High" for yield indicates that the source reported a successful reaction with good to excellent yields without specifying the exact percentage.

Experimental Protocols

To ensure reproducible and comparable results when validating the catalytic activity of synthesized this compound or other Lewis acids, a standardized experimental protocol is crucial. Below is a generalized methodology for the Friedel-Crafts acylation of anisole, a common benchmark reaction.

General Experimental Protocol for Friedel-Crafts Acylation of Anisole

1. Materials and Setup:

  • Anisole (purified)

  • Acylating agent (e.g., acetic anhydride or acetyl chloride)

  • Lewis acid catalyst (e.g., TiF₄, AlCl₃, FeCl₃, ZnCl₂)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Standard glassware for workup and purification (separatory funnel, chromatography column).

  • Analytical instruments for product characterization (GC-MS, NMR, IR).

2. Reaction Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the Lewis acid catalyst (e.g., 10 mol%).

  • Add the anhydrous solvent (e.g., 20 mL) and stir the suspension.

  • Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • In a separate flask, prepare a solution of anisole (1 equivalent) and the acylating agent (1.1 equivalents) in the anhydrous solvent.

  • Add the anisole/acylating agent solution dropwise to the stirred catalyst suspension over 15-30 minutes.

  • After the addition is complete, allow the reaction to stir at the specified temperature for the designated time (e.g., 1-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

3. Workup and Purification:

  • Upon completion, quench the reaction by slowly adding it to a beaker of ice-cold dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

4. Analysis and Characterization:

  • Determine the yield of the purified product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

  • Determine the regioselectivity (ortho vs. para substitution) using NMR analysis.

  • Calculate the Turnover Number (TON) and Turnover Frequency (TOF) to quantify catalyst activity and efficiency.[8][9][10][11][12]

    • TON = (moles of product) / (moles of catalyst) [10][11]

    • TOF = TON / reaction time [9][10][12]

Visualizing the Process and Mechanism

To further elucidate the experimental and mechanistic aspects of validating the catalytic activity of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Reactants & Solvent Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst Lewis Acid Catalyst (e.g., TiF4) Catalyst->Reaction_Setup Addition Controlled Addition of Reactants Reaction_Setup->Addition Stirring Stirring at Controlled Temperature Addition->Stirring Monitoring Reaction Monitoring (TLC/GC) Stirring->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Yield Yield Calculation Purification->Yield Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Performance Performance Metrics (TON, TOF, Selectivity) Yield->Performance Characterization->Performance Friedel_Crafts_Acylation_Mechanism cluster_activation Acylium Ion Formation cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization Acyl_Halide R-CO-X Acylium_Complex [R-C≡O]+[TiF4X]− Acyl_Halide->Acylium_Complex Lewis_Acid TiF4 Lewis_Acid->Acylium_Complex Sigma_Complex Arenium Ion (Sigma Complex) Acylium_Complex->Sigma_Complex Electrophilic Attack Anisole Anisole Anisole->Sigma_Complex Product Acylated Anisole Sigma_Complex->Product Deprotonation Catalyst_Regen TiF4 + HX Sigma_Complex->Catalyst_Regen

References

Benchmarking Titanium tetrafluoride performance against other metal fluoride precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal metal fluoride (B91410) precursor is critical for advancing applications in catalysis, energy storage, and optical coatings. This guide provides a comparative analysis of Titanium Tetrafluoride (TiF4) against other key metal fluoride precursors, namely Zirconium Tetrafluoride (ZrF4), Hafnium Tetrafluoride (HfF4), and Niobium Pentoxide (NbF5). By presenting available experimental data and detailed methodologies, this document aims to facilitate informed decision-making in material selection.

Performance Comparison in Key Applications

The efficacy of a metal fluoride precursor is highly dependent on the specific application. While direct, comprehensive comparative studies across all fields are limited, existing research provides valuable insights into the relative performance of TiF4 and its counterparts.

Catalysis: Lewis Acidity as a Key Determinant

In the realm of catalysis, particularly for reactions such as Friedel-Crafts acylations and alkylations, the Lewis acidity of the metal fluoride plays a pivotal role. While quantitative comparisons of the Lewis acidity of TiF4, ZrF4, HfF4, and NbF5 are not extensively documented in a single study, the known chemical properties of these compounds allow for a qualitative assessment. Generally, Lewis acidity is influenced by the charge density of the metal center and its ability to accept an electron pair.

A comparative study on the steric and electronic properties of various Lewis acids provides a framework for understanding their relative strengths.[1] While this study does not directly compare the four metal fluorides , it highlights the methodologies used to evaluate Lewis acidity, such as fluoride ion affinity (FIA).

Energy Storage: Application in Solid-State Batteries

Metal fluorides are increasingly investigated for their potential in high-energy-density solid-state batteries, particularly as cathode materials or components of solid electrolytes in fluoride-ion batteries (FIBs). Their performance is evaluated based on factors like ionic conductivity, electrochemical stability, and cycling performance.

One study detailed the development of a fluoride-based solid electrolyte, LiCl–4Li₂TiF₆, which demonstrates stable operation at high voltages, suggesting a promising role for titanium-containing fluoride precursors in next-generation batteries. However, this study does not offer a direct comparison with other metal fluoride precursors.

Optical Coatings: Refractive Index and Transmittance

In the field of optical coatings, the refractive index and transmittance of the resulting thin films are critical performance metrics. Metal fluorides are often used for their transparency in the ultraviolet (UV) to infrared (IR) regions.

While a direct comparison of the optical properties of thin films derived from TiF4, ZrF4, HfF4, and NbF5 is not available in the searched literature, the general properties of their corresponding oxides can provide some indication. For instance, HfO2 and ZrO2 are known for their use as high-refractive-index materials in optical coatings. The synthesis of HfO2 and HfxZr1-xO2 nanocrystals via a nonhydrolytic sol-gel process has been reported, indicating the feasibility of producing high-quality optical materials from these precursors.[4][5]

The following table summarizes the available, albeit limited, comparative data.

PrecursorApplication AreaPerformance MetricFindingCitation
TiF4, ZrF4, HfF4Dental Enamel Protection (Proxy for Surface Reactivity)Reduction in Enamel and Dentin LossAll three tetrafluorides significantly reduced enamel and dentin loss compared to controls, with no significant difference in their protective potential.[6]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are outlines of methodologies relevant to the synthesis and characterization of materials derived from these metal fluoride precursors.

Synthesis of Metal Fluoride-Derived Nanoparticles via Sol-Gel Method

The sol-gel method is a versatile technique for synthesizing metal oxide and fluoride nanoparticles with controlled size and morphology. While a specific protocol for the direct comparative synthesis of TiF4, ZrF4, and HfF4-derived fluoride nanoparticles was not found, existing literature on related materials provides a solid foundation.

Objective: To synthesize metal oxide or fluoride nanoparticles from their respective fluoride precursors for comparative analysis.

General Protocol adapted from Zirconium Titanate and Hafnium/Zirconium Oxide Nanoparticle Synthesis: [4][5][7][8]

  • Precursor Solution Preparation: Dissolve the metal fluoride precursor (e.g., TiF4, ZrF4, HfF4) in a suitable solvent. For aqueous routes, deionized water can be used, while nonhydrolytic routes may employ organic solvents like tri-n-octylphosphine oxide (TOPO).

  • Hydrolysis/Condensation: For aqueous routes, adjust the pH of the solution (e.g., using NaOH) to induce hydrolysis and condensation, leading to the formation of a gel. For nonhydrolytic routes, the reaction can be initiated by heating the precursor solution, often in the presence of a co-reactant like a metal alkoxide or halide.

  • Aging and Washing: The resulting gel or precipitate is typically aged for a specific duration to allow for the completion of the reaction. Subsequently, it is washed multiple times with deionized water and/or ethanol (B145695) to remove impurities.

  • Drying and Calcination: The washed product is dried to remove the solvent, often in an oven at a controlled temperature. The dried powder is then calcined at a higher temperature to induce crystallization and obtain the final nanoparticle product. The calcination temperature and duration are critical parameters that influence the crystal phase and particle size.

Characterization: The synthesized nanoparticles should be characterized using techniques such as X-ray Diffraction (XRD) to determine the crystal structure and phase purity, Transmission Electron Microscopy (TEM) to analyze particle size and morphology, and Brunauer-Emmett-Teller (BET) analysis to measure the specific surface area.

Visualizing Experimental Workflows and Chemical Pathways

To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for nanoparticle synthesis and a conceptual representation of the role of Lewis acidity in catalysis.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization precursor Metal Fluoride Precursor (TiF4, ZrF4, HfF4, NbF5) mixing Mixing and Dissolution precursor->mixing solvent Solvent (e.g., Water, TOPO) solvent->mixing reaction Hydrolysis/Condensation (pH adjustment or heating) mixing->reaction aging Aging reaction->aging washing Washing aging->washing drying Drying washing->drying calcination Calcination drying->calcination xrd XRD (Crystal Structure) calcination->xrd Analyze tem TEM (Morphology, Size) calcination->tem Analyze bet BET (Surface Area) calcination->bet Analyze

Caption: Workflow for the synthesis and characterization of nanoparticles from metal fluoride precursors.

Lewis_Acid_Catalysis cluster_reactants Reactants substrate Substrate intermediate Activated Intermediate substrate->intermediate Coordination reagent Reagent reagent->intermediate Attack catalyst Lewis Acid Catalyst (e.g., TiF4) catalyst->intermediate intermediate->catalyst Regeneration product Product intermediate->product Reaction

References

Cross-Validation of Experimental Results with Theoretical Models for Titanium Tetrafluoride (TiF₄)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally determined properties of Titanium Tetrafluoride (TiF₄) with data derived from theoretical and computational models. By juxtaposing empirical data with in silico predictions, this document aims to offer a deeper understanding of TiF₄'s physicochemical characteristics, aiding in its application in research and development, particularly in the field of drug delivery and materials science.

Structural Properties: A Tale of Two Perspectives

The geometric arrangement of atoms in TiF₄ has been elucidated through both experimental techniques and computational modeling. X-ray crystallography provides a direct observation of the solid-state structure, while theoretical models, such as those based on Density Functional Theory (DFT), offer a computed, energy-minimized configuration.

Experimental Determination:

X-ray diffraction studies have revealed that in the solid state, this compound adopts a polymeric columnar structure.[1] This is a notable deviation from the monomeric nature of other titanium tetrahalides. The crystal system is orthorhombic with the space group Pnma.[2] Within this polymeric chain, each titanium atom is octahedrally coordinated to six fluorine atoms. The Ti-F bond distances have been experimentally measured to range from 1.85 to 2.05 Å.[1]

Theoretical Modeling:

Computational studies employing Density Functional Theory (DFT) have been utilized to model the structure of TiF₄ and predict its properties.[2] These calculations corroborate the polymeric structure observed experimentally and provide insights into the electronic distribution and bonding characteristics.

Data Comparison:

PropertyExperimental ValueTheoretical Value (DFT)
Crystal StructurePolymeric, Orthorhombic, PnmaOrthorhombic, Pnma[2]
Ti-F Bond Distance (Å)1.85 - 2.05[1]Specific calculated values from DFT studies are needed for a direct comparison.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of TiF₄ is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is collected on a detector. The positions and intensities of the diffracted beams are used to determine the unit cell dimensions and the arrangement of atoms within the crystal.

Vibrational Spectroscopy: Probing Molecular Motion

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for investigating the bonding and structure of molecules. The frequencies of molecular vibrations are sensitive to the atomic masses and the strength of the chemical bonds.

Experimental Data:

Infrared spectroscopy of solid TiF₄ reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the Ti-F bonds. The experimentally observed vibrational frequencies are:

  • Ti-F stretching (terminal): 785 cm⁻¹[1]

  • Ti-F stretching (bridging): 610 cm⁻¹[1]

  • Bending modes: 420 cm⁻¹ and 380 cm⁻¹[1]

Theoretical Calculations:

Theoretical calculations, often performed alongside geometry optimization in DFT studies, can predict the vibrational frequencies of a molecule. These calculated frequencies can then be compared with the experimental IR spectrum.

Data Comparison:

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)
Ti-F stretch (terminal)785[1]Specific calculated values from theoretical studies are needed for a direct comparison.
Ti-F stretch (bridging)610[1]Specific calculated values from theoretical studies are needed for a direct comparison.
Bending420, 380[1]Specific calculated values from theoretical studies are needed for a direct comparison.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A sample of solid TiF₄ is finely ground and mixed with potassium bromide (KBr) to form a pellet, or dispersed in a suitable mull such as Nujol. The sample is then placed in the beam of an FTIR spectrometer. The instrument measures the absorption of infrared radiation as a function of wavenumber. The resulting spectrum shows absorption bands at frequencies corresponding to the vibrational modes of the TiF₄ molecule.

Thermodynamic Properties: Energy and Stability

The thermodynamic properties of TiF₄, such as its melting point and heat of sublimation, provide crucial information about its stability and phase behavior.

Experimental Values:

PropertyExperimental Value
Molar Mass123.861 g·mol⁻¹[1][3]
AppearanceWhite hygroscopic solid[1][3]
Density2.798 g/cm³ (at 25 °C)[1][3][4]
Melting Point377 °C[1][3]
Boiling PointSublimes[1][3]
Heat of Sublimation~125 kJ·mol⁻¹[1]
Specific Heat Capacity105 J·mol⁻¹·K⁻¹ (at 298 K)[1]

Theoretical Predictions:

Thermodynamic properties can also be calculated using computational chemistry methods. For instance, lattice energy calculations can provide insights into the stability of the crystal structure.

Data Comparison:

A direct comparison between all experimental and theoretical thermodynamic properties requires specific computational studies focused on these parameters.

Cross-Validation Workflow

The process of cross-validating experimental data with theoretical models is a cyclical and iterative process that enhances the confidence in both approaches.

CrossValidationWorkflow cluster_exp Experimental Investigation cluster_theo Theoretical Modeling Exp_Data Experimental Data (e.g., XRD, IR, DSC) Protocol Detailed Experimental Protocol Comparison Data Comparison and Analysis Exp_Data->Comparison Empirical Results Theo_Model Theoretical Model (e.g., DFT) Comp_Calc Computational Calculation Comp_Calc->Comparison Predicted Properties Validation Model Validation or Refinement Comparison->Validation Validation->Theo_Model Refine Model Hypothesis New Hypothesis Generation Validation->Hypothesis Validated Model Hypothesis->Exp_Data Suggests New Experiments

References

Titanium Tetrafluoride vs. Stannous Fluoride: A Comparative Guide for Dental Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of titanium tetrafluoride (TiF4) and stannous fluoride (B91410) (SnF2) in dentistry, with a focus on their roles in preventing demineralization, promoting remineralization, and antimicrobial activity. This document is intended for researchers, scientists, and drug development professionals in the dental field.

Executive Summary

Both this compound and stannous fluoride have demonstrated significant efficacy in the prevention of dental caries and erosion.[1][2] Experimental data suggests that TiF4 may offer superior protection against acid-induced enamel demineralization and erosion compared to SnF2.[3][4] The mechanism of action for TiF4 is attributed to the formation of an acid-stable, glaze-like layer on the tooth surface, which provides a mechanical barrier to acid attack.[1][2] Stannous fluoride also forms a protective layer and exhibits antimicrobial properties. While direct comparative studies on the antimicrobial effects are limited, both compounds have shown efficacy against cariogenic bacteria.

Data Presentation: Efficacy in Preventing Enamel Demineralization and Erosion

The following tables summarize quantitative data from in vitro and in situ studies comparing the effectiveness of TiF4 and SnF2 in reducing enamel demineralization and erosion.

Table 1: In Vitro Enamel Etch Depth Reduction After Acid Challenge

Fluoride Agent (Concentration)Acid ChallengeDuration of Acid ExposureMean Etch Depth (μm)Etch Depth Reduction vs. Control (%)Reference
This compound (0.5 M)0.01 M HCl (pH 2.0)6 min0.8 (SD 0.8)88%[3]
Stannous Fluoride (0.5 M)0.01 M HCl (pH 2.0)6 min3.5 (SD 0.7)50%[3]
Control (No Fluoride)0.01 M HCl (pH 2.0)6 min7.0 (SD 0.3)-[3]

Table 2: In Situ Enamel Etching Depth Reduction

Fluoride AgentAcid ChallengeStudy DurationEtching Depth Reduction vs. Control (%)Reference
This compound0.01 M HCl (twice daily)9 days100% (p < 0.001)[4]
Stannous Fluoride0.01 M HCl (twice daily)9 days91% (p < 0.001)[4]
Sodium Fluoride0.01 M HCl (twice daily)9 daysNo significant effect[4]

Table 3: Efficacy of Toothpastes on Enamel and Dentin Wear (Erosion-Abrasion Model)

Toothpaste FormulationEnamel Wear Reduction vs. Placebo (%)Dentin Wear Reduction vs. Placebo (%)Reference
Experimental TiF442-54%64-73%[5]
Experimental SnF242-54%64-73%[5]
Experimental TiF4/NaF62-70%70-78%[5]
Experimental SnF2/NaF62-70%70-78%[5]

Data Presentation: Antimicrobial Efficacy

The following table presents data from an in-vitro study on the antimicrobial effects of TiF4 against Streptococcus mutans, a primary cariogenic bacterium. While a direct comparative study with SnF2 using the same methodology was not identified, the well-established antimicrobial properties of SnF2 are widely acknowledged.

Table 4: In Vitro Antimicrobial Activity against Streptococcus mutans

Antimicrobial AgentMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)Reference
This compound12.5%25%
Sodium Fluoride12.5%12.5%
Chlorhexidine6.25%12.5%

Experimental Protocols

In Vitro Study on Enamel Erosion

This protocol is based on the methodology described by Hove et al. (2006).[3]

  • Sample Preparation: Human third molars were sectioned to obtain four enamel specimens from each tooth. The specimens were embedded in epoxy resin, leaving the enamel surface exposed. The surfaces were then polished to create a standardized finish.

  • Fluoride Treatment: Three specimens from each tooth were treated with one of the following solutions for 2 minutes: 0.5 M this compound (TiF4), 0.5 M Stannous Fluoride (SnF2), or 0.5 M Sodium Fluoride (NaF). One specimen per tooth served as an untreated control.

  • Acid Challenge: Following fluoride treatment, the specimens were immersed in 0.01 M hydrochloric acid (HCl) at pH 2.0 for intervals of 2, 4, and 6 minutes.

  • Analysis: The etching depth of the enamel surface was measured using white light interferometry. The reduction in etch depth for each fluoride group was calculated relative to the control group.

In Situ Study on Enamel Erosion

This protocol is based on the methodology described by Hove et al. (2008).[4]

  • Sample Preparation: Fourteen human molars were each sectioned into four enamel specimens.

  • Appliance Fabrication: The specimens were mounted on acrylic intraoral appliances.

  • Human Volunteer Phase: Seven volunteers wore the appliances for a period of nine days.

  • Treatment Regimen: To simulate gastric reflux, the enamel specimens were etched for 2 minutes, twice daily, with 0.01 M hydrochloric acid (HCl). Fluoride applications (TiF4, SnF2, or NaF) were performed for 2 minutes every third day. A control group received the acid challenge but no fluoride treatment.

  • Analysis: Etch depths and changes in surface roughness were measured using white light interferometry.

In Vitro Antimicrobial Study

This protocol is based on the methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antibacterial agents.

  • Bacterial Strain: Streptococcus mutans, a key bacterium implicated in dental caries, is cultured in an appropriate broth medium.

  • Preparation of Antimicrobial Solutions: Serial dilutions of this compound and stannous fluoride are prepared in a liquid growth medium.

  • MIC Determination (Broth Microdilution Method):

    • A standardized suspension of S. mutans is added to each dilution of the antimicrobial agents in a microtiter plate.

    • The plates are incubated under conditions suitable for bacterial growth.

    • The MIC is determined as the lowest concentration of the agent that visibly inhibits bacterial growth.

  • MBC Determination:

    • A sample from the wells showing no visible growth in the MIC assay is subcultured onto an agar (B569324) medium without any antimicrobial agent.

    • The plates are incubated to allow for the growth of any surviving bacteria.

    • The MBC is the lowest concentration of the antimicrobial agent that results in the death of 99.9% of the initial bacterial population.

Visualizations

Experimental_Workflow_In_Vitro_Erosion_Study cluster_preparation Sample Preparation cluster_treatment Treatment Groups cluster_challenge Acid Challenge & Analysis start Human Molars prep1 Section into Enamel Specimens start->prep1 prep2 Embed in Epoxy Resin prep1->prep2 prep3 Polish Enamel Surface prep2->prep3 TiF4 This compound (TiF4) prep3->TiF4 Apply Treatment (2 min) SnF2 Stannous Fluoride (SnF2) prep3->SnF2 Apply Treatment (2 min) Control Control (No Fluoride) prep3->Control Apply Treatment (2 min) acid Immerse in 0.01M HCl (pH 2.0) TiF4->acid SnF2->acid Control->acid analysis Measure Etch Depth (White Light Interferometry) acid->analysis

Caption: In Vitro Enamel Erosion Experimental Workflow.

Mechanism_of_Action cluster_TiF4 This compound (TiF4) cluster_SnF2 Stannous Fluoride (SnF2) cluster_outcome Outcome TiF4_node TiF4 Application layer Formation of Acid-Resistant Glaze-Like Layer TiF4_node->layer protection Mechanical Barrier to Acid layer->protection demin_reduction Reduced Enamel Demineralization protection->demin_reduction SnF2_node SnF2 Application protective_layer Formation of Protective Surface Layer SnF2_node->protective_layer antimicrobial Antimicrobial Action SnF2_node->antimicrobial protective_layer->demin_reduction antimicrobial->demin_reduction

References

A comparative overview of Lewis acid catalysts including TiCl₄ and SnCl₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, Lewis acid catalysis plays a pivotal role in a vast array of chemical transformations. Among the plethora of Lewis acids available, titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄) have emerged as versatile and widely utilized catalysts.[1][2] This guide provides a comprehensive comparison of TiCl₄ and SnCl₄, offering insights into their catalytic performance supported by experimental data, detailed methodologies for key reactions, and visual representations of reaction mechanisms to aid in catalyst selection for specific synthetic challenges.

General Properties and Lewis Acidity

Both TiCl₄ and SnCl₄ are strong Lewis acids, capable of accepting an electron pair to activate substrates.[3][4] Their Lewis acidity stems from the electron-deficient nature of the central metal atom (Titanium or Tin) bonded to four electron-withdrawing chlorine atoms. This property allows them to coordinate with Lewis bases, such as carbonyl groups, ethers, and other heteroatom-containing functional groups, thereby enhancing the electrophilicity of the substrate and facilitating a variety of reactions.[1][5] While both are potent Lewis acids, subtle differences in their electronic and steric properties can lead to significant variations in reactivity, selectivity, and substrate scope.

Performance in Key Organic Transformations

The efficacy of TiCl₄ and SnCl₄ has been demonstrated in numerous organic reactions. This section provides a comparative analysis of their performance in several key transformations, supported by quantitative data.

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation are fundamental carbon-carbon bond-forming reactions. Both TiCl₄ and SnCl₄ are effective catalysts for these transformations.[1][2] A notable comparative study involves the intramolecular Friedel-Crafts alkylation of chalcone (B49325) epoxides. In this reaction, both catalysts were found to be highly efficient, providing the desired indanone products in excellent yields and short reaction times.[6][7][8][9]

CatalystSubstrateProduct Yield (%)Reaction TimeReference
TiCl₄ Chalcone Epoxide Derivative90-982-3 min[6]
SnCl₄ Chalcone Epoxide Derivative90-982-3 min[6]

In the context of Friedel-Crafts acylation, TiCl₄ has been shown to be a highly effective catalyst for the ortho-acylation of phenols and naphthols, offering high regioselectivity and good to high yields.[10]

Aldol (B89426) Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. TiCl₄ is a widely used Lewis acid in Mukaiyama aldol reactions, where it promotes the reaction of silyl (B83357) enol ethers with carbonyl compounds.[11] The stereoselectivity of TiCl₄-mediated aldol reactions can be dramatically improved by the addition of Lewis bases like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME), leading to high diastereomeric ratios.[12]

Catalyst SystemAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
TiCl₄ Benzaldehyde60:4085[12]
TiCl₄/THF Benzaldehyde97:390[12]

SnCl₄ is also utilized in Mannich-type reactions, a variation of the aldol reaction, to produce β-amino carbonyl compounds in good yields.[13]

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acid catalysis, including with TiCl₄ and SnCl₄, can significantly accelerate the reaction rate and enhance the endo:exo selectivity.[14] This is attributed to the coordination of the Lewis acid to the dienophile, which lowers the energy of the LUMO and strengthens the secondary orbital interactions that favor the endo transition state.[14]

Glycoside Anomerization

In carbohydrate chemistry, both TiCl₄ and SnCl₄ have been employed to catalyze the anomerization of acylated O- and S-glycosides. A comparative study revealed that TiCl₄-catalyzed reactions are generally faster than those catalyzed by SnCl₄.[15][16] For instance, the anomerization of a specific glucuronide was essentially instantaneous with TiCl₄, while the rate was significantly slower with SnCl₄.[15]

CatalystSubstrateRelative Reaction Rateα:β Anomer RatioReference
TiCl₄ Acylated O-glucoside~12-fold faster than SnCl₄Higher α-selectivity[15]
SnCl₄ Acylated O-glucosideSlowerLower α-selectivity[15]

Experimental Protocols

General Procedure for TiCl₄/SnCl₄-Catalyzed Intramolecular Friedel-Crafts Alkylation of Chalcone Epoxides[6]

To a solution of the chalcone epoxide (1 mmol) in dichloromethane (B109758) (CH₂Cl₂) (10 mL) at 0 °C, was added TiCl₄ or SnCl₄ (10 mol%). The reaction mixture was stirred at 0 °C for 2-3 minutes. Upon completion, the reaction was quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer was separated, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired 3-aryl-2-hydroxy-1-indanone.

General Procedure for TiCl₄-Catalyzed Hydroboration of Ketones[17]

An oven-dried 25 mL round-bottom flask was charged with the ketone (1 mmol) and a magnetic stirring bar. The flask was sealed with a rubber septum and purged with nitrogen. Anhydrous diethyl ether (3 mL) was added, and the solution was cooled to 0 °C in an ice bath. Titanium tetrachloride (TiCl₄) (11 µL, 0.1 mmol, 0.1 eq) was added dropwise to the solution via syringe. Subsequently, ammonia (B1221849) borane (B79455) (NH₃BH₃) (0.5 mmol, 0.5 eq) was added slowly. The reaction mixture was stirred at 0 °C for 1 minute and then allowed to warm to room temperature. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction was cooled to 0 °C and quenched by the slow addition of cold 1M HCl. The mixture was transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms and workflows for reactions catalyzed by TiCl₄ and SnCl₄.

Friedel_Crafts_Alkylation cluster_activation Catalyst Activation cluster_cyclization Intramolecular Cyclization Epoxide Epoxide Activated_Complex Activated Epoxide-Lewis Acid Complex Epoxide->Activated_Complex Coordination Lewis_Acid TiCl₄ or SnCl₄ Lewis_Acid->Activated_Complex Aromatic_Ring Aromatic Ring Activated_Complex->Aromatic_Ring Nucleophilic Attack Indanone_Product 3-Aryl-2-hydroxy-1-indanone Aromatic_Ring->Indanone_Product Rearomatization & Protonolysis

Proposed mechanism for the Lewis acid-catalyzed intramolecular Friedel-Crafts alkylation.

Mukaiyama_Aldol_Reaction Silyl_Enol_Ether Silyl_Enol_Ether Aldol_Adduct β-Hydroxy Ketone Silyl_Enol_Ether->Aldol_Adduct Nucleophilic Attack on Activated Aldehyde Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde-TiCl₄ Complex Aldehyde->Activated_Aldehyde Coordination TiCl4 TiCl₄ TiCl4->Activated_Aldehyde Activated_Aldehyde->Aldol_Adduct

Simplified workflow of a TiCl₄-catalyzed Mukaiyama aldol reaction.

Conclusion

Both TiCl₄ and SnCl₄ are powerful and versatile Lewis acid catalysts with broad applications in organic synthesis. While they often exhibit comparable efficiency, as seen in the intramolecular Friedel-Crafts alkylation of chalcone epoxides, there are instances where one catalyst demonstrates superior reactivity or selectivity. For example, TiCl₄ has been shown to be a faster catalyst for glycoside anomerization and its stereoselectivity in aldol reactions can be finely tuned with additives. The choice between TiCl₄ and SnCl₄ will ultimately depend on the specific substrate, desired transformation, and required reaction conditions. The data and protocols presented in this guide aim to provide a solid foundation for making an informed decision in the selection of the appropriate Lewis acid catalyst for a given synthetic challenge.

References

A Comparative Guide to Lewis Acid Catalysis: TiF₄ vs. BF₃ Etherate in the Mukaiyama Aldol Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid is a critical decision that can significantly impact the outcome of carbon-carbon bond-forming reactions. This guide provides an objective comparison of the performance of titanium(IV) fluoride (B91410) (TiF₄) and boron trifluoride etherate (BF₃·OEt₂) in the context of the Mukaiyama aldol (B89426) reaction, a cornerstone of modern organic synthesis.

The Mukaiyama aldol reaction, which facilitates the formation of β-hydroxy ketones or aldehydes, relies on the activation of a carbonyl compound by a Lewis acid to promote the addition of a silyl (B83357) enol ether. The choice of Lewis acid influences not only the reaction rate and yield but also the stereoselectivity of the transformation. While boron trifluoride etherate is a widely used and versatile Lewis acid, titanium-based Lewis acids, particularly titanium(IV) chloride (TiCl₄), are also frequently employed. This guide will focus on the less common but potentially advantageous titanium(IV) fluoride.

Performance in the Mukaiyama Aldol Reaction: A Comparative Analysis

BF₃·OEt₂ is a well-established catalyst for the Mukaiyama aldol reaction, known for its ability to promote the reaction efficiently under mild conditions. For instance, in the synthesis of a key intermediate for the natural product concanamycin (B1236758) F, the Mukaiyama aldol reaction between a complex silyl enol ether and an aldehyde was successfully catalyzed by BF₃·OEt₂, affording the desired β-hydroxy ketone in a high yield of 85%.[1] This highlights the utility of BF₃·OEt₂ in the synthesis of complex molecules.

Data on the use of TiF₄ in the Mukaiyama aldol reaction is more limited, with TiCl₄ being the more frequently studied titanium-based Lewis acid for this transformation. However, the reactivity of titanium(IV) halides as Lewis acids is well-documented. TiCl₄ is known to be a very strong Lewis acid that can promote the Mukaiyama aldol reaction at low temperatures. While specific yield data for TiF₄ in a directly comparable Mukaiyama aldol reaction is not available, its performance in other carbon-carbon bond-forming reactions, such as allylations, has been compared to other Lewis acids, indicating its competence as a catalyst.[2] The difference in the halogen substituent (fluoride vs. chloride) can influence the Lewis acidity and, consequently, the catalytic activity and selectivity of the titanium center.

FeatureTitanium(IV) Fluoride (TiF₄)Boron Trifluoride Etherate (BF₃·OEt₂)
Lewis Acidity StrongStrong
Typical Reaction Conditions Anhydrous, often at low temperatures (inferred from TiCl₄ usage)Anhydrous, typically at low to ambient temperatures
Reported Yield (Mukaiyama Aldol) Data not available in a directly comparable context85% in a complex natural product synthesis[1]
Handling Moisture-sensitive solidMoisture-sensitive liquid, easier to handle than gaseous BF₃
Potential Advantages Potentially altered selectivity due to fluoride ligandsWell-established, broad substrate scope, commercially available as a stabilized complex
Potential Disadvantages Less documented in this specific reaction compared to TiCl₄Can sometimes lead to side reactions due to its high reactivity

Experimental Protocols

Below are representative, generalized experimental protocols for the Mukaiyama aldol reaction catalyzed by a generic Lewis acid, which can be adapted for both TiF₄ and BF₃·OEt₂. Specific substrate and catalyst amounts, reaction times, and temperatures must be optimized for each particular transformation.

General Procedure for a Lewis Acid-Catalyzed Mukaiyama Aldol Reaction:
  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The aldehyde substrate (1.0 equiv) is dissolved in a dry, aprotic solvent (e.g., dichloromethane, toluene) and cooled to the desired temperature (typically between -78 °C and 0 °C).

  • Catalyst Introduction: The Lewis acid (TiF₄ or BF₃·OEt₂) (typically 1.0 to 1.2 equivalents for stoichiometric reactions, or a catalytic amount, e.g., 10-20 mol%, for catalytic versions) is added to the stirred solution.

  • Nucleophile Addition: The silyl enol ether (1.1 to 1.5 equiv) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium (B1175870) chloride (NH₄Cl).

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired β-hydroxy ketone.

Visualizing the Reaction

To better understand the process, the following diagrams illustrate the general workflow and mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.

Mukaiyama_Aldol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Inert Atmosphere Setup dissolve Dissolve Aldehyde in Dry Solvent start->dissolve cool Cool to Low Temperature dissolve->cool add_lewis Add Lewis Acid (TiF₄ or BF₃·OEt₂) cool->add_lewis add_enol Add Silyl Enol Ether add_lewis->add_enol stir Stir and Monitor by TLC add_enol->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product β-Hydroxy Ketone purify->product

Caption: A generalized experimental workflow for the Lewis acid-catalyzed Mukaiyama aldol reaction.

Lewis_Acid_Catalysis_Mechanism cluster_activation Activation cluster_addition C-C Bond Formation cluster_product_formation Product Formation aldehyde Aldehyde (R¹CHO) activated_complex Activated Complex [R¹CHO-LA] aldehyde->activated_complex Coordination lewis_acid Lewis Acid (LA) lewis_acid->activated_complex intermediate Aldolate Intermediate activated_complex->intermediate Nucleophilic Attack silyl_enol_ether Silyl Enol Ether (R²C=C(R³)OSiMe₃) silyl_enol_ether->intermediate silylated_product Silylated Aldol Adduct intermediate->silylated_product Rearrangement hydrolysis Hydrolysis (Workup) product β-Hydroxy Ketone hydrolysis->product silylated_product->product Desilylation

Caption: The general mechanism of Lewis acid-catalyzed Mukaiyama aldol addition.

Conclusion

Both TiF₄ and BF₃·OEt₂ are powerful Lewis acids capable of catalyzing important organic transformations. BF₃·OEt₂ is a well-documented and highly effective catalyst for the Mukaiyama aldol reaction, with proven success in complex synthetic pathways. While specific, comparative data for TiF₄ in this reaction is sparse, the known reactivity of titanium(IV) halides suggests it is a viable, albeit less explored, alternative. The choice between these two catalysts may depend on factors such as desired selectivity, substrate sensitivity, and the established precedent in the literature for a specific transformation. Further research into the catalytic activity of TiF₄ in the Mukaiyama aldol reaction could reveal unique advantages in terms of yield and stereochemical control, providing a valuable addition to the synthetic chemist's toolkit.

References

Safety Operating Guide

Proper Disposal of Titanium Tetrafluoride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of titanium tetrafluoride (TiF₄) is critical to ensure laboratory safety and environmental protection. This compound is highly reactive and corrosive, necessitating a careful and systematic approach to its waste management. The primary hazard associated with this compound is its violent reaction with water, including atmospheric moisture, to produce highly toxic and corrosive hydrogen fluoride (B91410) (HF) gas and titanic acid.[1][2] This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to adhere to strict safety protocols due to the hazardous nature of this compound and its hydrolysis products.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent severe skin and eye burns, as well as respiratory tract irritation.[3][4][5]

PPE CategorySpecification
Hand Protection Double gloving is required: an inner pair of nitrile gloves and an outer pair of heavy-duty neoprene or butyl rubber gloves.[3][4]
Eye Protection Chemical splash goggles in combination with a full-face shield.[3][4]
Skin and Body A chemical-resistant apron (e.g., made of natural rubber or neoprene) worn over a long-sleeved lab coat.[3][4]
Respiratory All procedures must be conducted in a certified chemical fume hood. For emergencies or spills, a full-face respirator with an acid gas cartridge is necessary.
Footwear Closed-toe, chemical-resistant shoes.

Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[2] A spill kit containing a neutralizer for HF, such as calcium gluconate gel, should be available.[4] All personnel should be trained in the specific hazards of this compound and hydrogen fluoride.

Step-by-Step Disposal Procedure

The disposal of this compound involves a two-stage process: controlled hydrolysis followed by neutralization of the resulting hydrofluoric acid. This procedure should only be performed by trained personnel.

Experimental Protocol for Waste Neutralization

Objective: To safely hydrolyze and neutralize a small quantity (e.g., 10 grams) of this compound waste.

Materials:

  • This compound waste

  • Crushed ice (made from deionized water)

  • Calcium hydroxide (B78521) (Ca(OH)₂, slaked lime)

  • Deionized water

  • pH indicator strips or a calibrated pH meter

  • Large beaker (e.g., 2000 mL)

  • Stirring rod or magnetic stirrer

  • Plastic containers for waste collection

Procedure:

  • Preparation:

    • Don all required PPE and ensure the chemical fume hood is functioning correctly.

    • Place a large beaker containing a significant amount of crushed ice (approximately 500g) in the fume hood. The ice will help to control the exothermic reaction.

  • Controlled Hydrolysis:

    • Slowly and carefully add the this compound waste to the beaker of ice in small increments.

    • The this compound will react with the water from the melting ice to form titanic acid (H₄TiO₄) and hydrofluoric acid (HF).

    • Reaction: TiF₄(s) + 4H₂O(l) → H₄TiO₄(s) + 4HF(aq)

    • Stir the mixture gently after each addition. Avoid adding the material too quickly to prevent a violent reaction and excessive fuming.

  • Neutralization:

    • Once the this compound has completely reacted and the solution has cooled, begin the neutralization process.

    • Slowly add a slurry of calcium hydroxide to the acidic solution while stirring continuously. Calcium hydroxide will neutralize the hydrofluoric acid and precipitate insoluble and relatively non-toxic calcium fluoride (CaF₂). It will also neutralize any remaining acidic species.

    • Reaction: 2HF(aq) + Ca(OH)₂(s) → CaF₂(s) + 2H₂O(l)

    • A stoichiometric excess of calcium hydroxide should be used to ensure complete neutralization of the fluoride ions.

  • pH Monitoring and Completion:

    • Continuously monitor the pH of the solution using pH indicator strips or a pH meter.

    • Continue adding calcium hydroxide until the pH of the solution is between 6.0 and 8.0.

    • Once the desired pH is reached, stop adding the neutralizing agent and stir the mixture for at least one hour to ensure the reaction is complete.

  • Waste Segregation and Disposal:

    • Allow the solid precipitate (a mixture of titanic acid and calcium fluoride) to settle.

    • Solid Waste: Carefully decant the supernatant liquid. The remaining solid should be collected in a clearly labeled, sealed, and chemically resistant plastic container for disposal as hazardous waste through your institution's environmental health and safety (EHS) department.[6]

    • Liquid Waste: The supernatant liquid should be tested for residual fluoride content if required by local regulations. Even after neutralization, it is recommended to dispose of this liquid as hazardous waste.[6]

Quantitative Data Summary

The following table provides key quantitative data for the neutralization of 10 grams of this compound.

ParameterValueNotes
Mass of TiF₄ 10 gExample quantity for a laboratory-scale disposal.
Molar Mass of TiF₄ 123.86 g/mol
Moles of TiF₄ 0.0807 molCalculated as: 10 g / 123.86 g/mol
Moles of HF produced 0.3228 molBased on the stoichiometry of the hydrolysis reaction (1:4 ratio with TiF₄).
Molar Mass of Ca(OH)₂ 74.093 g/mol
Stoichiometric Mass of Ca(OH)₂ required 11.96 gCalculated as: (0.3228 mol HF / 2) * 74.093 g/mol . A 25-50% excess is recommended to ensure complete neutralization.
Recommended Mass of Ca(OH)₂ ~15 - 18 gAn excess of the neutralizing agent is advisable.
Final pH of Waste Solution 6.0 - 8.0Ensures complete neutralization of the acidic byproducts.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_disposal Final Disposal PPE Don Full PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Emergency Ensure Emergency Equipment is Accessible FumeHood->Emergency Hydrolysis Controlled Hydrolysis (Add TiF4 to ice) Emergency->Hydrolysis Neutralization Neutralization (Add Ca(OH)2 slurry) Hydrolysis->Neutralization Forms H4TiO4 and HF Monitoring pH Monitoring (Target: 6.0 - 8.0) Neutralization->Monitoring Forms CaF2 Settling Allow Precipitate to Settle Monitoring->Settling SolidWaste Collect Solid Waste (Titanic Acid & CaF2) Settling->SolidWaste LiquidWaste Collect Liquid Waste (Supernatant) Settling->LiquidWaste EHS Dispose of all waste as hazardous via EHS SolidWaste->EHS LiquidWaste->EHS

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Titanium Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Titanium tetrafluoride (TiF4), a white, highly hygroscopic solid, is a valuable reagent in various chemical syntheses.[1] However, its hazardous nature necessitates stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, step-by-step guidance on the personal protective equipment (PPE), handling procedures, and emergency plans required for the safe use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed, inhaled, or in contact with skin.[1][2] Therefore, a comprehensive PPE strategy is mandatory.

Core PPE Requirements:

  • Eye and Face Protection: Always wear chemical safety goggles and a face shield to protect against splashes and dust.[2] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Nitrile rubber gloves are recommended, with a breakthrough time of at least 480 minutes for adequate protection.[3] Always inspect gloves for any signs of degradation or perforation before use.

    • Protective Clothing: Wear protective work clothing, including a lab coat, long sleeves, and pants.[3] Ensure clothing is made of a material resistant to chemical splashes.

    • Footwear: Closed-toe shoes are mandatory.[3]

  • Respiratory Protection: A dust respirator with a type P3 (EN 143) filter cartridge is required to prevent the inhalation of harmful dust particles.[2] Ensure the respirator is properly fitted and NIOSH-approved or equivalent.

Quantitative Data Summary:

For quick reference, the following table summarizes key quantitative safety information for this compound.

PropertyValueSource(s)
Molecular Formula TiF₄[1]
Molecular Weight 123.86 g/mol [1][2]
Appearance White, highly hygroscopic solid/powder/chunks[1][3][4]
Density 2.798 g/mL at 25 °C[2]
ACGIH TLV (as F) 2.5 mg/m³[1][4][5][6]
OSHA PEL (as F) 2.5 mg/m³[4][5]
NIOSH IDLH (as F) 250 mg/m³[5]
GHS Hazard Statements H302, H312, H314, H332[1][2]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is critical to minimize the risks associated with this compound.

Handling Procedures:

  • Preparation: Before handling, ensure that an emergency shower and eyewash station are readily accessible and have been recently tested.[5] All necessary PPE should be inspected and worn correctly.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[3][5]

  • Dispensing: Use non-sparking tools for transferring the powder to prevent static discharge.[7]

  • Avoiding Contamination: Do not allow the substance to come into contact with moisture, as it is highly hygroscopic.[1][4] Keep containers tightly closed when not in use.[5]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical.[8]

Storage:

  • Store this compound in a dry, cool, and well-ventilated area.[5]

  • Keep containers tightly sealed to prevent moisture absorption.[5]

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

Emergency and Disposal Plan

A clear and practiced emergency and disposal plan is crucial for mitigating the consequences of an accidental release.

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the affected area.

  • Isolate: Isolate the spill area to prevent the spread of the chemical.[3]

  • Ventilate: Provide adequate ventilation to the spill area.[3]

  • Protect: Wear the appropriate PPE, including respiratory protection, before re-entering the area.[3]

  • Contain and Clean:

    • For small spills, carefully sweep up the material, taking care not to raise dust.[3][5]

    • Place the spilled material into a closed, labeled container for disposal.[3]

    • Use a high-efficiency particulate air (HEPA) filter vacuum for larger spills.[3]

  • Decontaminate: Clean the spill area thoroughly.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Disposal:

Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.[3] Do not dispose of it down the drain. Contact a licensed professional waste disposal service to ensure proper disposal.

Experimental Workflow Visualization

To further clarify the procedural flow for handling a chemical spill, the following diagram outlines the key decision-making steps and actions.

Spill_Response_Workflow This compound Spill Response Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Assessment & Preparation cluster_Cleanup Cleanup Procedure cluster_Final_Steps Post-Cleanup Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Isolate Isolate Spill Evacuate->Isolate Assess Assess Spill Size Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill Don_PPE->Contain Clean Clean Spill Contain->Clean Package Package Waste Clean->Package Decontaminate Decontaminate Area Package->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for a safe and effective response to a this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.